Protein kinase G inhibitor-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H16N2OS2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
6-methyl-3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H16N2OS2/c1-3-6-16-13(17)11-9-7-8(2)4-5-10(9)19-12(11)15-14(16)18/h3,8H,1,4-7H2,2H3,(H,15,18) |
InChI 键 |
NJDKIFJSIRYQTE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)CC=C |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Protein Kinase G Inhibitors
Disclaimer: The term "Protein Kinase G inhibitor-3" does not correspond to a standardized nomenclature for a specific molecule. This guide will provide a comprehensive overview of the mechanisms of action for various well-characterized inhibitors of Protein Kinase G (PKG), with a specific focus on the peptide inhibitor DT-3 where information is available.
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. Dysregulation of the cGMP-PKG pathway is implicated in various pathological conditions, making PKG an attractive target for therapeutic intervention. This technical guide delves into the mechanisms by which small molecules and peptides inhibit PKG activity, providing insights for researchers and drug development professionals.
The cGMP-PKG Signaling Pathway
The canonical activation of PKG begins with the synthesis of its primary activator, cGMP. Soluble guanylate cyclase (sGC) is stimulated by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP. Particulate guanylate cyclase (pGC) can be activated by natriuretic peptides. The subsequent increase in intracellular cGMP concentration leads to the activation of PKG. Activated PKG then phosphorylates a variety of downstream substrate proteins on serine and threonine residues, modulating their activity and eliciting a cellular response. A key substrate often used to monitor PKG activity is the Vasodilator-Stimulated Phosphoprotein (VASP).[1]
Mechanisms of PKG Inhibition
PKG inhibitors can be broadly categorized based on their mechanism of action, primarily targeting the cGMP binding site, the ATP binding site, or the substrate binding site.
-
Cyclic Nucleotide Binding Site Inhibitors: These inhibitors, such as the Rp-diastereomers of cGMP, act as competitive antagonists at the cGMP binding domains of PKG. By occupying these sites, they prevent the conformational change required for kinase activation. These analogs are often membrane-permeable and resistant to hydrolysis by phosphodiesterases.[2]
-
ATP-Binding Site Inhibitors: These compounds are competitive inhibitors that bind to the catalytic domain of PKG, competing with ATP. This prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of substrate proteins. KT5823 is an example of an ATP-competitive inhibitor of PKG.[3]
-
Substrate-Binding Site Inhibitors: This class of inhibitors interferes with the binding of substrate proteins to the active site of PKG. The DT-oligopeptides, including DT-2 and DT-3, are examples of substrate-competitive inhibitors.[2][3] DT-3 is a membrane-permeable peptide that acts as an inhibitory peptide for PKG Iα, enabling the pharmacological blockade of the cGMP-PKG signaling pathway.[4]
Quantitative Data on PKG Inhibitors
The potency and selectivity of PKG inhibitors are critical parameters for their use in research and potential therapeutic applications. The following tables summarize available quantitative data for some PKG inhibitors.
Table 1: Inhibitory Potency of DT-Peptides
| Inhibitor | Target | IC50 | Notes |
| (D)-DT-2 | PKG Iα and Iβ | 8 nM | Selectively inhibited 2 nM purified PKG.[3] |
| (D)-DT-2 | PKG II | > 1 µM | Did not inhibit PKG II or PKA up to 1 µM.[3] |
| (D)-DT-2 | PKA | > 1 µM | Did not inhibit PKG II or PKA up to 1 µM.[3] |
Table 2: Selectivity of DT-Peptides
| Inhibitor | Selectivity Ratio (PKA/PKG) | Reference |
| DT-2 | ~1300-fold | [2] |
| DT-3 | ~20000-fold | [2] |
| (D)-DT-2 | ~15000-fold | [2] |
Experimental Protocols
The study of PKG inhibitors relies on robust experimental methods to assess their effects on kinase activity and downstream signaling events.
This protocol describes a general method for measuring PKG activity using a radiolabeled ATP assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine purified PKG enzyme with the desired concentration of the inhibitor (e.g., DT-3) in the reaction buffer. Incubate for a predetermined time (e.g., 10 minutes) at 30°C to allow for inhibitor binding.
-
Substrate Addition: Add a specific peptide substrate for PKG (e.g., a VASP-derived peptide) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M ATP, 0.1 M EDTA).
-
Separation and Detection: Spot the reaction mixture onto phosphocellulose paper (e.g., P81). Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporation of ³²P into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the kinase activity based on the amount of incorporated radioactivity and compare the activity in the presence and absence of the inhibitor to determine the extent of inhibition.
This protocol is used to assess the effect of PKG inhibitors on the phosphorylation of its downstream target, VASP, in intact cells.
-
Cell Culture and Treatment: Culture cells of interest (e.g., platelets, smooth muscle cells) to an appropriate confluency. Treat the cells with the PKG inhibitor (e.g., DT-3) for a specified duration. Stimulate the cells with a cGMP-elevating agent (e.g., a nitric oxide donor) to activate PKG.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-p-VASP Ser239) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total VASP to normalize for protein loading.
Conclusion
Inhibitors of Protein Kinase G are invaluable tools for dissecting the complexities of the cGMP signaling pathway and hold promise as therapeutic agents for a range of diseases. Understanding their distinct mechanisms of action—be it competition at the cGMP, ATP, or substrate binding sites—is fundamental for their effective application in research and drug development. The peptide inhibitor DT-3, with its high selectivity, exemplifies the potential of substrate-competitive inhibition. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these and other PKG inhibitors.
References
Compound 177: A Novel Inhibitor of Mycobacterial Growth
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Compound 177 has emerged as a promising small molecule inhibitor of mycobacterial growth, exhibiting potent activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the current understanding of Compound 177, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. Notably, Compound 177 targets mycobacterial serine/threonine protein kinases, interfering with key signaling pathways essential for the pathogen's survival and its interaction with the host immune system. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.
Mechanism of Action: Inhibition of Serine/Threonine Protein Kinase G (PknG)
Compound 177 functions as an inhibitor of mycobacterial serine/threonine protein kinases, with a significant impact on Protein Kinase G (PknG).[1] PknG is a crucial secreted effector protein of M. tuberculosis that manipulates host cellular processes to promote intracellular survival.[2][3][4] The inhibitory action of Compound 177 disrupts key signaling cascades, affecting both the mycobacterium's internal metabolism and its ability to subvert host immunity.
Disruption of Host NF-κB Signaling
Upon infection, M. tuberculosis secretes PknG into the host macrophage. PknG possesses an unusual ubiquitinating enzyme activity, functioning as both a ubiquitin-activating enzyme (E1) and a ubiquitin ligase (E3).[2][5] It targets and mediates the degradation of key host signaling proteins, namely TNF receptor-associated factor 2 (TRAF2) and TGF-β-activated kinase 1 (TAK1).[2][5] The degradation of TRAF2 and TAK1 effectively blocks the activation of the NF-κB signaling pathway, a critical component of the host's innate immune response to infection.[2][5] By inhibiting PknG, Compound 177 is predicted to prevent the degradation of TRAF2 and TAK1, thereby restoring the host's NF-κB-mediated immune response against the mycobacteria.
Interference with Mycobacterial Glutamate Metabolism
Within the mycobacterium, PknG plays a vital role in regulating central metabolism, particularly the levels of glutamate and glutamine.[6][7][8] PknG phosphorylates GarA, a key regulator of enzymes involved in the tricarboxylic acid (TCA) cycle and glutamate metabolism.[6] This phosphorylation event modulates the metabolic flux. Inhibition of PknG by Compound 177 is expected to disrupt the phosphorylation of GarA, leading to an imbalance in glutamate and glutamine pools, which is detrimental to the mycobacterium's growth and survival, especially under nutrient-limiting conditions.[6][7]
Quantitative Efficacy Data
The antimycobacterial activity of Compound 177 has been quantified using standard in vitro assays. The following table summarizes the key efficacy data reported in the literature.
| Parameter | Value | Mycobacterium Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.5-1 µg/mL | M. tuberculosis H37Rv | [9] |
| Half-maximal Inhibitory Concentration (IC50) | 0.38 ± 0.02 µM | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimycobacterial activity of compounds like Compound 177.
Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis. The methodology is adapted from Collins and Franzblau, 1997.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
Compound 177 stock solution (in DMSO)
-
AlamarBlue™ reagent
-
Sterile 96-well microplates
-
Microplate reader (optional, for fluorometric reading)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:20 in fresh broth to obtain the final inoculum.
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of Compound 177 in supplemented 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free control (broth only) and a positive control (a known anti-tuberculosis drug, e.g., rifampicin).
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of AlamarBlue™:
-
After the incubation period, add 20 µL of AlamarBlue™ reagent to each well.
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Reading Results:
-
Visual Reading: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Fluorometric Reading: Measure fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The MIC is the lowest drug concentration showing a ≥90% reduction in fluorescence compared to the drug-free control.
-
IC50 Determination Assay
The half-maximal inhibitory concentration (IC50) can be determined from the MABA data or a similar dose-response experiment.
Procedure:
-
Data Collection:
-
Perform the MABA as described above, including a range of concentrations of Compound 177.
-
Measure the fluorescence or absorbance for each concentration.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the drug-free control well (0% inhibition) and a well with a high concentration of a bactericidal drug or no bacteria (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the compound that corresponds to 50% inhibition of mycobacterial growth.
-
Conclusion
Compound 177 represents a significant advancement in the search for novel anti-tuberculosis therapeutics. Its targeted inhibition of mycobacterial serine/threonine protein kinases, particularly PknG, disrupts crucial pathogen-host interactions and essential metabolic pathways. The potent in vitro efficacy, demonstrated by its low MIC and IC50 values, underscores its potential as a lead compound for further development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Compound 177 and other novel antimycobacterial agents. Further research into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully assess its therapeutic potential.
References
- 1. Multi-omic regulatory networks capture downstream effects of kinase inhibition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity | EMBO Reports [link.springer.com]
- 5. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity | EMBO Reports [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 8. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling mechanisms of the Mycobacterium tuberculosis receptor Ser/Thr protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Protein Kinase G in Mycobacterium tuberculosis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Virulence Factor and Therapeutic Target
Protein kinase G (PknG) is a eukaryotic-like serine/threonine protein kinase that plays a pivotal role in the pathogenesis of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. As a secreted virulence factor, PknG is instrumental in the bacterium's ability to survive and persist within the host by modulating both mycobacterial physiology and host cellular processes.[1][2] This technical guide provides a comprehensive overview of the structure, function, and regulatory mechanisms of PknG, with a focus on its signaling pathways, substrates, and its potential as a target for novel anti-tubercular therapies.
Structural Organization and Catalytic Activity
PknG is a multi-domain protein, a structural feature that is critical for its function and regulation.[1][2][3] The kinase is comprised of three distinct domains: an N-terminal rubredoxin-like domain containing two thioredoxin motifs, a central catalytic kinase domain, and a C-terminal tetratricopeptide repeat (TPR) domain.[1][2][3] The kinase domain adopts a typical two-lobed structure characteristic of serine/threonine kinases.[3] The rubredoxin domain is believed to be involved in regulating kinase activity in response to the cellular redox state, while the TPR domain likely mediates protein-protein interactions.[1][3]
The kinase activity of PknG is essential for its role in virulence.[4] Deletion of either the N-terminal or C-terminal domains has been shown to decrease the maximum velocity (Vmax) and increase the Michaelis constant (Km) of the enzyme, indicating their importance in both catalytic efficiency and substrate binding.[1]
Table 1: Kinetic Parameters of M. tuberculosis PknG and its Deletion Mutants
| Enzyme Variant | Vmax (nmol/min/mg) | Km (μM) for GarA |
| Full-length PknG | 150 ± 10 | 2.1 ± 0.3 |
| PknG (1-420) (C-terminal deletion) | 80 ± 5 | 3.5 ± 0.4 |
| PknG (74-750) (N-terminal deletion) | 75 ± 6 | 5.2 ± 0.6 |
Data adapted from a study on the role of PknG domains in regulating kinase activity.[1]
PknG-Mediated Signaling Pathways and Cellular Roles
PknG is a central regulator of mycobacterial metabolism, particularly nitrogen metabolism, and plays a crucial role in the bacterium's adaptation to the host environment.[5][6][7] A key signaling pathway involves the phosphorylation of the forkhead-associated (FHA) domain-containing protein, GarA.[5]
PknG-GarA Signaling Axis
In response to amino acid availability, particularly glutamate and aspartate, PknG phosphorylates GarA.[5][7] This phosphorylation event relieves the GarA-mediated inhibition of key enzymes in the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate decarboxylase, and modulates glutamate metabolism.[1][5] This regulatory mechanism allows Mtb to adapt its metabolism to the nutrient conditions within the host.[6] Disruption of the pknG gene leads to a defect in glutamate catabolism and an accumulation of intracellular glutamate and glutamine.[5][6]
Role in Virulence and Host-Pathogen Interactions
PknG is secreted by Mtb into the host cell cytoplasm, where it directly manipulates host signaling pathways to promote intracellular survival.[2] One of its key functions is the inhibition of phagosome-lysosome fusion, which prevents the degradation of the mycobacteria within the host macrophage.[4] This process is dependent on the kinase activity of PknG.[4] Furthermore, PknG has been shown to manipulate host autophagy and innate immune signaling.[8][9]
PknG as a Drug Target
The essential role of PknG in Mtb virulence and its absence in humans make it an attractive target for the development of new anti-tubercular drugs.[10] Inhibition of PknG activity has been shown to enhance the clearance of mycobacteria in infected macrophages.[11]
Table 2: Inhibitors of M. tuberculosis PknG
| Inhibitor | Type | IC50 (μM) | Mechanism of Action | Reference |
| AX20017 | Tetrahydrobenzothiophene derivative | ~0.02 | ATP-competitive inhibitor | [4] |
| RO9021 | CHEMBL3237561 | 4.4 ± 1.1 | PknG inhibitor | [10][12] |
IC50 values represent the concentration of the inhibitor required to reduce PknG activity by 50%.
The development of potent and specific PknG inhibitors holds promise for new therapeutic strategies against tuberculosis, including drug-resistant strains.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study PknG.
Recombinant PknG Expression and Purification
A common method for obtaining purified PknG for in vitro studies involves expressing a His-tagged fusion protein in Escherichia coli.
Protocol:
-
Cloning: The pknG gene (Rv0410c) is cloned into an expression vector, such as pET-28a, which adds a polyhistidine (His6) tag to the protein for affinity purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in Luria-Bertani (LB) medium to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, containing protease inhibitors). Cells are lysed by sonication or using a French press.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged PknG is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
Washing and Elution: The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged PknG is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and stored at -80°C.
In Vitro Kinase Assay
The kinase activity of PknG can be measured using an in vitro phosphorylation assay with a model substrate like Myelin Basic Protein (MBP) or its physiological substrate GarA.
Protocol:
-
Reaction Setup: The kinase reaction is typically performed in a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Components: The reaction mixture includes purified PknG, the substrate (e.g., GarA or MBP), and ATP. To measure phosphorylation, [γ-32P]ATP is often used.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specific time (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding SDS-PAGE sample buffer.
-
Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate. The intensity of the band corresponding to the phosphorylated substrate is quantified to determine kinase activity.
-
Inhibitor Studies: For inhibitor screening, the assay is performed in the presence of various concentrations of the test compounds. The IC50 value is determined by measuring the concentration of the inhibitor that reduces kinase activity by 50%.[10]
Identification of PknG Interactors using Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify proteins that interact with PknG within the mycobacterial cell.
Protocol:
-
Strain Construction: An Mtb strain expressing a tagged version of PknG (e.g., with a FLAG or Strep-tag) is constructed. A wild-type strain or a strain expressing an unrelated tagged protein is used as a control.
-
Cell Culture and Lysis: Mycobacterial cultures are grown to mid-log phase and harvested. The cell pellets are lysed using methods such as bead beating in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Purification: The cell lysate is incubated with affinity beads that specifically bind to the tag on PknG (e.g., anti-FLAG agarose beads).
-
Washing: The beads are washed extensively to remove non-specific protein binders.
-
Elution: The bound protein complexes are eluted from the beads, for example, by competitive elution with a high concentration of the tag peptide.
-
Mass Spectrometry: The eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins are compared between the PknG-tagged sample and the control sample to identify specific interactors.
In Vivo Virulence Assay in a Mouse Model
The role of PknG in Mtb virulence is assessed by comparing the survival of mice infected with a wild-type Mtb strain versus a pknG knockout mutant.[6][7][13]
Protocol:
-
Bacterial Strains: Wild-type Mtb, a pknG deletion mutant (ΔpknG), and a complemented strain (ΔpknG::pknG) are used.
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low dose of the different Mtb strains via the aerosol route to establish a lung infection.
-
Monitoring: The infected mice are monitored for signs of disease and mortality over a period of several weeks to months.
-
Bacterial Load Determination: At different time points post-infection, groups of mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU), which reflects the bacterial burden.
-
Data Analysis: The survival curves of the different infection groups are compared using Kaplan-Meier analysis. The bacterial loads in the organs are compared to assess the ability of the mutant to replicate and persist in vivo. A significant increase in the survival of mice infected with the ΔpknG mutant and a lower bacterial burden compared to the wild-type strain indicate attenuation of the mutant and the importance of PknG for virulence.[6][7][13]
Conclusion
Protein kinase G is a multifaceted virulence factor of Mycobacterium tuberculosis that is intricately involved in the pathogen's ability to adapt to the host environment and evade immune clearance. Its central role in regulating mycobacterial metabolism and manipulating host cellular pathways underscores its significance as a high-value target for the development of novel anti-tubercular agents. Further research into the detailed molecular mechanisms of PknG function and the development of specific and potent inhibitors will be crucial in the fight against tuberculosis.
References
- 1. Key Residues in Mycobacterium tuberculosis Protein Kinase G Play a Role in Regulating Kinase Activity and Survival in the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase G confers survival advantage to Mycobacterium tuberculosis during latency-like conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mycobacterium tuberculosis protein serine/threonine kinase PknG is linked to cellular glutamate/glutamine levels and is important for growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]
- 8. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying RO9021 as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
A Technical Guide to the Discovery and Synthesis of Potent Protein Kinase G Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a novel class of potent and selective Protein Kinase G (PKG) inhibitors. While the specific designation "Protein Kinase G inhibitor-3" does not correspond to a widely recognized compound in the scientific literature, this document will focus on a well-characterized series of isoxazole-based inhibitors as a representative case study. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the development of kinase inhibitors.
Introduction to Protein Kinase G (PKG)
Protein Kinase G is a serine/threonine-specific protein kinase that is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway plays a crucial role in a multitude of physiological processes, including the regulation of vascular smooth muscle tone, cardiac function, and neuronal signaling.[2][3] The activation of PKG by cGMP leads to the phosphorylation of various downstream target proteins, resulting in diverse cellular responses.[3] Dysregulation of the cGMP/PKG signaling pathway has been implicated in the pathophysiology of various diseases, making PKG a compelling therapeutic target for drug discovery.[4]
The cGMP/PKG Signaling Pathway
The canonical cGMP/PKG signaling cascade is initiated by the production of cGMP by either soluble guanylate cyclase (sGC), activated by nitric oxide (NO), or particulate guanylate cyclase (pGC), activated by natriuretic peptides.[1][5] The subsequent increase in intracellular cGMP concentration leads to the activation of PKG, which then phosphorylates its downstream substrates.[3]
Discovery and Synthesis of Isoxazole-Based PKG Inhibitors
A notable advancement in the development of PKG inhibitors has been the discovery of a series of isoxazole-based compounds that demonstrate high potency and selectivity for Plasmodium falciparum PKG (PfPKG), a validated antimalarial drug target.[6] These inhibitors were identified through medicinal chemistry efforts aimed at discovering novel chemical scaffolds with improved properties over existing inhibitors.[6][7]
The synthesis of these compounds generally involves established protocols, with specific details for compounds such as isoxazoles 3 and 5 being previously reported.[6] A generalized synthetic scheme, based on common organic chemistry principles for the formation of such scaffolds, is outlined below.
Mechanism of Action
The isoxazole-based inhibitors have been characterized as ATP-competitive inhibitors.[6] This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[4] The selectivity of these compounds for PfPKG over the human ortholog is attributed to structural differences in the hydrophobic pocket of the ATP-binding site.[6]
Quantitative Inhibitory Activity
The potency of the isoxazole-based inhibitors was determined through in vitro kinase assays, yielding IC50 and Ki values. The inhibitory constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme, while the IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.[8][9]
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| Isoxazole 3 | PfPKG | - | 0.7 ± 0.2 | Potent and selective ATP-competitive inhibitor.[6] |
| Isoxazole 5 | PfPKG | - | 2.3 ± 0.9 | Potent and selective ATP-competitive inhibitor.[6] |
| 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H pyrrol-3-yl] pyridine | PfPKG | - | 1.4 ± 0.5 | Known standard inhibitor.[6] |
| DT-2 | PKG | - | 12.5 | Potent and selective peptide inhibitor.[10] |
| PKG inhibitor peptide | PKG | - | 86,000 (86 µM) | ATP-competitive peptide inhibitor.[10] |
| KT5823 | PKG | - | 234 | Potent in vitro inhibitor, but with noted off-target effects.[4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the inhibitory activity of a compound against PKG by quantifying the amount of ADP produced in the kinase reaction.
A. Reagent Preparation:
-
Kinase Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl2, and DTT.
-
PKG Enzyme: Dilute the purified PKG enzyme to the desired concentration in the kinase assay buffer.
-
Substrate: Prepare a solution of a specific peptide substrate for PKG in the kinase assay buffer.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute it to the desired final concentration in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Test Compound: Prepare a stock solution of the inhibitor in DMSO. Serially dilute the compound in the kinase assay buffer to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 1%.
B. Assay Procedure:
-
To the wells of a white, opaque 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of an ADP-Glo™ Reagent (or similar).
-
Incubate the plate at room temperature for 40 minutes.
-
Generate a luminescent signal by adding 50 µL of a Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used in a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
C. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
If the Km of ATP is known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (ATP) concentration.[8]
Conclusion
The development of potent and selective inhibitors of Protein Kinase G is an active area of research with significant therapeutic potential. The isoxazole-based compounds highlighted in this guide represent a promising chemical scaffold for the development of novel therapeutics, particularly for diseases such as malaria. The detailed methodologies and quantitative data provided herein serve as a valuable resource for the scientific community to aid in the discovery and characterization of the next generation of PKG inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]
- 5. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mesamalaria.org [mesamalaria.org]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Cellular Targets of Protein Kinase G Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that serves as a principal intracellular effector of the second messenger cyclic guanosine monophosphate (cGMP).[1] The cGMP/PKG signaling pathway is a crucial regulator of a wide array of physiological processes, including vasodilation, neuronal signaling, and smooth muscle relaxation.[1][2] Dysregulation of this pathway has been implicated in a variety of pathological conditions, such as cardiovascular diseases, neurodegenerative disorders, and cancer, making PKG an attractive target for therapeutic intervention.[1] This guide provides a comprehensive overview of the cellular targets of key PKG inhibitors, methodologies for their identification, and the signaling pathways they modulate.
Section 1: Inhibitors of Mycobacterial vs. Mammalian Protein Kinase G
It is critical to distinguish between inhibitors targeting mammalian PKG and those targeting analogous kinases in other organisms, such as mycobacteria.
Protein kinase G inhibitor-3 (Compound 177)
"this compound," also known as Compound 177, is an inhibitor of serine/threonine protein kinases found in Mycobacterium tuberculosis.[3][4] Specifically, it targets the mycobacterial Protein Kinase G (PknG), which is essential for the survival of the bacterium within host macrophages by preventing the fusion of the phagosome with the lysosome.[5] Therefore, this inhibitor is primarily a tool for research into anti-mycobacterial agents and is not active against mammalian PKG.[3][4][5]
Section 2: Key Inhibitors of Mammalian Protein Kinase G and Their Cellular Targets
Several small molecule inhibitors have been developed to probe the function of mammalian PKG. However, it is important to note that the specificity of these inhibitors, particularly in living cells, can be a significant concern.
KT-5823
KT-5823 is a cell-permeable compound that acts as a competitive inhibitor at the ATP-binding site of PKG.[6] While it is a potent inhibitor of purified PKG in vitro, its efficacy and specificity in intact cells have been questioned in several studies.[7][8]
Known Cellular Targets and Effects:
-
Direct Target: cGMP-dependent Protein Kinase (PKG).[4]
-
Off-Targets: It exhibits weak inhibition of Protein Kinase C (PKC) and Protein Kinase A (PKA) at higher concentrations.[4][9]
-
Cellular Processes Affected:
Quantitative Data for KT-5823
| Target | Inhibition Constant (Ki) | IC50 | Notes |
| PKG | 0.23 µM[3][9] | 234 nM (in vitro)[4] | Potent inhibitor of purified enzyme. |
| PKC | 4 µM[1][3][9] | - | Weak inhibitor. |
| PKA | >10 µM[1][3][4][9] | - | Very weak inhibitor. |
DT-2
DT-2 is a peptide-based inhibitor designed to be a highly specific and potent inhibitor of PKG Iα.[2][12] It acts at the substrate-binding site. However, like KT-5823, its specificity in living cells is debated, with evidence suggesting it can modulate the activity of other kinases.
Known Cellular Targets and Effects:
-
Direct Target: cGMP-dependent Protein Kinase Iα (PKG Iα).[12]
-
Potential Off-Targets in Cells: Can modulate the activity of ERK, p38, PKB, and PKC.
-
Cellular Processes Affected:
Quantitative Data for DT-2
| Target | Inhibition Constant (Ki) | IC50 | Notes |
| PKG Iα | 12.5 nM[12] | - | Highly potent in vitro. |
| PKA | - | - | Shows 1300-fold selectivity for PKG over PKA in vitro.[6] |
Rp-8-Br-cGMPS and Analogs
Rp-8-Br-cGMPS is a cGMP analog that acts as a competitive inhibitor at the cGMP-binding site of PKG, thus preventing its activation. A related compound, Rp-8-Br-PET-cGMPS, is also a competitive inhibitor of PKG.
Known Cellular Targets and Effects:
-
Direct Target: cGMP-dependent Protein Kinase (PKG).
-
Other Interacting Proteins (for Rp-8-Br-PET-cGMPS):
-
Cellular Processes Affected:
-
Inhibits photoreceptor degeneration in animal models of retinitis pigmentosa.[5]
-
Can modulate cyclic nucleotide-gated (CNG) channels.
-
Quantitative Data for Rp-8-Br-PET-cGMPS
| Target | Inhibition Constant (Ki) | IC50 | Notes |
| PKG | Not specified | Not specified | Competitive, reversible inhibitor. |
Section 3: Experimental Protocols for Cellular Target Identification
Identifying the full spectrum of cellular targets for a kinase inhibitor is crucial for understanding its mechanism of action and potential off-target effects. A common and powerful approach is affinity chromatography coupled with mass spectrometry.
Affinity Chromatography-Mass Spectrometry Protocol
This method involves immobilizing the kinase inhibitor on a solid support to "fish" for its binding partners in a cell lysate.
1. Immobilization of the Inhibitor:
-
A chemical analog of the inhibitor with a reactive group is synthesized.
-
This analog is covalently coupled to a solid matrix, such as epoxy-activated Sepharose beads.
2. Preparation of Cell Lysate:
-
Cells of interest are cultured and harvested.
-
Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to release cellular proteins.
3. Affinity Chromatography:
-
The cell lysate is incubated with the inhibitor-coupled beads to allow for binding of target proteins.
-
The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution of Bound Proteins:
-
Specifically bound proteins are eluted from the beads. This can be achieved by:
-
Competition with a high concentration of the free inhibitor.
-
Using a denaturing agent like SDS sample buffer.
-
5. Protein Identification by Mass Spectrometry:
-
The eluted proteins are separated by SDS-PAGE.
-
Protein bands are excised, digested with trypsin to generate peptides.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
6. Data Analysis:
-
Proteins identified from the inhibitor-coupled beads are compared to those from control beads (without the inhibitor) to identify specific binding partners.
Section 4: Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding.
cGMP-PKG Signaling Pathway
Caption: The cGMP-PKG signaling pathway.
Experimental Workflow for Target Identification
Caption: Workflow for inhibitor target identification.
Conclusion
The study of Protein Kinase G inhibitors is a dynamic field with significant therapeutic potential. While potent in vitro inhibitors like KT-5823, DT-2, and cGMP analogs exist, their application in cellular and in vivo systems requires careful consideration of their specificity. The development of more selective inhibitors and the thorough characterization of the cellular targets of existing compounds, using methodologies such as affinity chromatography-mass spectrometry, are crucial for advancing our understanding of PKG signaling and for the development of novel therapeutics targeting this pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]
- 9. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen Synthase Kinase-3 Inhibitors as Potent Therapeutic Agents for the Treatment of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
The Role and Application of PKG Inhibitor-3 (ML10) in Serine/Threonine Kinase Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PKG inhibitor-3, a potent and selective tool for studying the function of cGMP-dependent protein kinase (PKG) and other serine/threonine kinases. This document will detail its mechanism of action, selectivity profile, and provide comprehensive experimental protocols for its use in research and drug discovery.
Introduction to PKG Inhibitor-3 (ML10)
PKG inhibitor-3, also known as ML10, is a highly potent and selective ATP-competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] It belongs to the imidazopyridine class of compounds and has demonstrated significant utility in elucidating the physiological roles of PKG, particularly in the context of infectious diseases like malaria.[3][4] Its high specificity makes it a valuable tool for dissecting signaling pathways regulated by PKG and for validating this kinase as a potential drug target.
The mechanism of action of ML10 relies on its ability to bind to the ATP-binding pocket of the PKG enzyme.[2] This binding is particularly effective and selective due to the presence of a small gatekeeper residue (threonine) in the ATP-binding site of some PKG isoforms, such as that found in Plasmodium falciparum.[2] This structural feature allows for a more pronounced interaction with the inhibitor compared to many human kinases, which often possess a bulkier gatekeeper residue.[2]
Quantitative Data: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity against other kinases. ML10 has been shown to be a highly potent inhibitor of P. falciparum PKG (PfPKG) with minimal off-target effects on a broad range of human kinases.
| Kinase Target | IC50/EC50 | Assay Type | Reference |
| P. falciparum PKG (wild-type) | 160 pM | In vitro kinase assay | [1][2] |
| P. falciparum (blood stage) | 2.1 nM | In vitro growth inhibition | [3] |
| P. falciparum PKG (T618Q mutant) | 29.5 µM | In vitro kinase assay | [1][2] |
| Human Kinases (panel of 80) | Low Activity at 100 nM | In vitro kinase assay | [1][2] |
Note: The T618Q mutation in PfPKG mimics the bulkier gatekeeper residue found in many human kinases, and the significantly higher IC50 value for this mutant highlights the basis for ML10's selectivity.[1][2] While specific IC50 values for the 80 human kinases are not publicly available, the reported low activity at a concentration more than 600-fold higher than its PfPKG IC50 indicates a high degree of selectivity.[2]
Signaling Pathway Context
PKG is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.[5][6][7]
References
- 1. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 2. Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent series targeting the malarial cGMP-dependent protein kinase clears infection and blocks transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
The Biological Activity of Lutetium-177: A Technical Overview for Researchers and Drug Development Professionals
Introduction: Lutetium-177 (¹⁷⁷Lu) is a beta- and gamma-emitting radioisotope with significant applications in targeted radionuclide therapy, particularly for the treatment of various cancers.[1][2][3] This technical guide provides an in-depth overview of the biological activity of ¹⁷⁷Lu, focusing on its mechanism of action, therapeutic applications in the form of radiopharmaceuticals such as ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-PSMA-617, and the experimental methodologies used for its evaluation.
Mechanism of Action
Lutetium-177 serves as a cytotoxic payload in targeted radiopharmaceuticals.[1] These drugs are designed to selectively deliver radiation to cancer cells by conjugating ¹⁷⁷Lu to a targeting molecule, such as a peptide or a small molecule, that has a high affinity for a specific receptor overexpressed on the surface of tumor cells.[1][4]
The primary mechanism of action involves the following steps:
-
Targeting and Binding: The radiopharmaceutical is administered, typically intravenously, and circulates throughout the body. The targeting moiety binds to its specific receptor on the cancer cell surface. For example, ¹⁷⁷Lu-DOTATATE targets the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in neuroendocrine tumors (NETs), while ¹⁷⁷Lu-PSMA-617 targets the prostate-specific membrane antigen (PSMA) found on prostate cancer cells.[1][2]
-
Internalization: Upon binding, the receptor-ligand complex is often internalized into the cell via receptor-mediated endocytosis.[1][4] This process concentrates the radioactivity inside the target cell, enhancing the cytotoxic effect.
-
Radiation-Induced Cell Death: The therapeutic efficacy of ¹⁷⁷Lu stems from the emission of beta particles during its radioactive decay.[1] These high-energy electrons travel a short distance in tissue (up to 2 mm), depositing their energy and causing localized damage.[1] The primary target of this radiation is the cell's DNA, where it induces single and double-strand breaks. This DNA damage, along with the formation of reactive oxygen species (ROS), triggers cell cycle arrest and ultimately leads to apoptotic cell death.[1][2][4]
The gamma emissions of ¹⁷⁷Lu also allow for non-invasive imaging (SPECT/CT), enabling the visualization of the radiopharmaceutical's biodistribution and the dosimetry of the radiation delivered to the tumors and healthy organs.[1][5]
Quantitative Data
The following tables summarize key quantitative data related to the physical properties of Lutetium-177 and the characteristics of ¹⁷⁷Lu-based radiopharmaceuticals.
Table 1: Physical Properties of Lutetium-177
| Property | Value | Reference |
| Half-life | 6.65 days | [1][6] |
| Beta (β⁻) Emission Energy (Max) | 497 keV | [6] |
| Beta (β⁻) Emission Energy (Average) | 137 keV | [7] |
| Tissue Penetration (Max) | 2 mm | [1] |
| Tissue Penetration (Mean) | 0.7 mm | [7] |
| Gamma (γ) Emission Energies | 113 keV (6.2%), 208 keV (10.4%) | [6][7] |
Table 2: Characteristics of ¹⁷⁷Lu-PSMA-617
| Property | Value | Reference |
| IC50 (PSMA affinity) | 1.0–1.6 nM | [8] |
| Radiochemical Purity (post-purification) | >95% | [9][10] |
| In vitro stability in serum (up to 5 days) | Excellent | [11] |
Experimental Protocols
1. Radiosynthesis of [¹⁷⁷Lu]PSMA-617
This protocol describes the general steps for labeling the PSMA-617 ligand with Lutetium-177.
-
Materials:
-
PSMA-617 ligand
-
¹⁷⁷LuCl₃ solution
-
Reaction buffer (e.g., acetate or gentisate buffer, pH 4.5-5)
-
Quenching agent (e.g., DTPA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
Solvents for SPE (e.g., ethanol, water)
-
-
Procedure:
-
The PSMA-617 ligand is dissolved in the reaction buffer.
-
The ¹⁷⁷LuCl₃ solution is added to the ligand solution.
-
The reaction mixture is incubated at an elevated temperature (e.g., 95-100°C) for a specific duration (e.g., 15-30 minutes).
-
After incubation, the reaction is quenched by adding a chelating agent like DTPA to complex any unreacted ¹⁷⁷Lu.
-
The reaction mixture is purified using an SPE cartridge. The cartridge is pre-conditioned, the reaction mixture is loaded, and the cartridge is washed to remove impurities. The final product, [¹⁷⁷Lu]PSMA-617, is eluted with a suitable solvent like ethanol.
-
The final product is formulated in a physiologically compatible solution for administration.
-
2. Quality Control
The radiochemical purity of the final product is assessed to ensure that the radionuclide is properly incorporated into the targeting molecule.
-
Methods:
-
Thin-Layer Chromatography (TLC) or Paper Chromatography (PC): A small spot of the radiolabeled compound is placed on a TLC plate or paper strip and developed in a suitable mobile phase. The distribution of radioactivity on the chromatogram is analyzed to distinguish between the radiolabeled product and free ¹⁷⁷Lu.[9][10]
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method where the sample is injected into an HPLC system with a radiation detector. The retention time of the major radioactive peak is compared to that of a non-radioactive standard to confirm the identity and purity of the radiopharmaceutical.[12]
-
3. In Vitro Cell Uptake and Internalization Assays
These assays are performed to evaluate the binding and internalization of the radiopharmaceutical in cancer cells.
-
Procedure:
-
Cancer cells expressing the target receptor (e.g., LNCaP cells for PSMA) are cultured in multi-well plates.
-
The cells are incubated with a known concentration of the ¹⁷⁷Lu-labeled compound for various time points.
-
At each time point, the medium is removed, and the cells are washed.
-
To differentiate between membrane-bound and internalized radioactivity, the cells are first treated with an acidic buffer to strip off surface-bound radioligand. The radioactivity in this fraction is measured.
-
The cells are then lysed, and the radioactivity in the cell lysate (internalized fraction) is measured using a gamma counter.
-
Visualizations
Caption: Mechanism of action of ¹⁷⁷Lu-based radiopharmaceuticals.
Caption: General experimental workflow for ¹⁷⁷Lu-radiopharmaceutical development.
References
- 1. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Preliminary Biological Evaluation of 177Lu-Labeled Polyhydroxamic Acid Microparticles Toward Therapy of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on Protein Kinase G Inhibitor-3: Information Currently Unavailable in Publicly Accessible Scientific Literature
Efforts to compile a comprehensive technical guide on "Protein kinase G inhibitor-3," also identified as Compound 177 and associated with CAS number 331964-66-0, have revealed a significant lack of detailed scientific data in the public domain. While the compound is listed by several chemical suppliers, the primary research literature required to construct an in-depth whitepaper—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—is not available.
Initial investigations have clarified that "this compound" (Compound 177) is described as an inhibitor of mycobacterial serine/threonine protein kinases, rather than the human cGMP-dependent Protein Kinase G (PKG). This distinction is critical for researchers in the field. The compound is primarily cataloged for research purposes, with basic chemical identifiers available.
Despite a thorough and targeted search for primary research articles, patents, and other scientific publications that would typically describe the discovery, synthesis, and biological evaluation of such a compound, no significant findings were made. The core requirements for a technical guide, as requested, hinge on the availability of this foundational research.
Summary of Available Information:
-
Compound Name: this compound, Compound 177
-
CAS Number: 331964-66-0
-
Molecular Formula: C14H16N2OS2
-
Target: Mycobacterial serine/threonine protein kinases
Information Not Found in Publicly Accessible Literature:
-
Quantitative Data: No published IC50, Ki, or other quantitative measures of inhibitory potency against its target kinase or in cellular assays were found.
-
Experimental Protocols: Detailed methodologies for the synthesis of the compound, kinase inhibition assays, or cellular experiments involving this specific inhibitor are not described in available literature.
-
Signaling Pathways: There is no information on the specific signaling pathways in Mycobacterium that are affected by this inhibitor, nor are there any described mechanisms of action that would allow for the creation of a signaling diagram.
It is possible that "this compound" (Compound 177) is a compound from a screening library that has not been extensively characterized in published literature, or the research may be proprietary and not publicly disclosed.
For researchers, scientists, and drug development professionals interested in the inhibition of mycobacterial protein kinases, the current body of public knowledge does not support a detailed review of this specific compound. Further investigation into this area would likely require access to unpublished or proprietary data. The broader field of mycobacterial kinase inhibitors, however, does contain other well-characterized compounds that have been described in detail in scientific literature.
In Vitro Studies with the Glycogen Synthase Kinase-3 Inhibitor CHIR-99021: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The initial topic specified "Protein kinase G inhibitor-3." However, the predominant and most extensively studied class of inhibitors under a similar nomenclature is for "Glycogen Synthase Kinase-3 (GSK-3)." This guide will focus on a representative and highly selective GSK-3 inhibitor, CHIR-99021, due to the wealth of available in vitro data and its relevance in current research.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and differentiation.[1] Dysregulation of GSK-3 activity has been implicated in various diseases, such as neurodegenerative disorders, cancer, and diabetes. CHIR-99021 is an aminopyrimidine derivative that is a highly potent and selective ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] Its high specificity makes it an invaluable tool for elucidating the cellular functions of GSK-3 and for therapeutic development.[3] This technical guide provides a comprehensive overview of in vitro studies with CHIR-99021, including its pharmacological data, detailed experimental protocols, and visualization of the relevant signaling pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative data for CHIR-99021 from in vitro studies.
Table 1: In Vitro Potency of CHIR-99021 against GSK-3 Isoforms
| Target | IC50 Value | Ki Value | Assay Type | Reference |
| GSK-3β | 6.7 nM | 9.8 nM | Cell-free kinase assay | [2][4][5] |
| GSK-3α | 10 nM | - | Cell-free kinase assay | [2][4] |
Table 2: In Vitro Cytotoxicity of CHIR-99021 in Mouse Embryonic Stem Cells
| Cell Line | IC50 Value | Exposure Time | Assay Type | Reference |
| ES-D3 | 4.9 µM | 48 and 72 hours | Cell viability assay | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of CHIR-99021.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 value of CHIR-99021 against GSK-3β using a luminescence-based kinase assay that measures ADP production.[7]
Objective: To quantify the concentration-dependent inhibition of GSK-3β activity by CHIR-99021.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
CHIR-99021
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit or equivalent
-
White, opaque 96- or 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of CHIR-99021 in DMSO. A typical starting concentration is 1 µM, with subsequent dilutions down to the picomolar range.[7] A DMSO-only control is essential.
-
Reaction Setup: In each well of the plate, add the following components in order:
-
Kinase buffer
-
1 µL of the CHIR-99021 dilution or DMSO
-
GSK-3β enzyme solution (final concentration of approximately 0.5-1 ng/µL)
-
Substrate peptide solution (final concentration of approximately 0.2 µg/µL)
-
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution to a final concentration of 10-25 µM. The final reaction volume is typically 10-25 µL.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
Reaction Termination and ADP Detection: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[7]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced, which reflects the kinase activity.[7]
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Western Blot Analysis of β-Catenin Stabilization
This protocol describes how to assess the downstream effects of CHIR-99021 on the Wnt/β-catenin signaling pathway by measuring the accumulation of β-catenin in cultured cells.
Objective: To qualitatively and quantitatively measure the stabilization of β-catenin in response to GSK-3 inhibition by CHIR-99021.
Materials:
-
Cell line of interest (e.g., human embryonic stem cells, various cancer cell lines)
-
Complete cell culture medium
-
CHIR-99021
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat the cells with the desired concentrations of CHIR-99021 or DMSO (vehicle control) for a specified time (e.g., 24 hours).[8]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, phospho-GSK-3β (Ser9), and a loading control overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the β-catenin and phospho-GSK-3β signals to the loading control. An increase in total β-catenin and phospho-GSK-3β (Ser9) levels indicates GSK-3 inhibition.[8]
-
Caption: Workflow for Western blot analysis.
Signaling Pathways
CHIR-99021 primarily exerts its effects through the inhibition of GSK-3, which is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[9][10][11]
Wnt/β-Catenin Signaling Pathway and the Mechanism of Action of CHIR-99021:
In the absence of a Wnt ligand ("Wnt OFF" state), GSK-3 is part of a "destruction complex" that also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[1] This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic β-catenin levels low, and Wnt target genes are not transcribed.
When CHIR-99021 is present, it inhibits GSK-3, thereby preventing the phosphorylation of β-catenin.[1] This leads to the stabilization and accumulation of β-catenin in the cytoplasm.[11] Accumulated β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[9][10]
Caption: Wnt/β-catenin signaling and CHIR-99021 action.
References
- 1. benchchem.com [benchchem.com]
- 2. stemcell.com [stemcell.com]
- 3. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. agscientific.com [agscientific.com]
- 10. agscientific.com [agscientific.com]
- 11. reprocell.com [reprocell.com]
Methodological & Application
Application Notes and Protocols for Protein Kinase G Inhibitor-3 (Compound 177)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase G inhibitor-3, also known as Compound 177, is an inhibitor targeting mycobacterial serine/threonine protein kinases.[1] This class of enzymes plays a crucial role in the signaling pathways of various organisms. The study of such inhibitors is pivotal in the research of diseases associated with mycobacterial infections.[1] These application notes provide a comprehensive overview of the experimental protocols for the characterization of Protein Kinase G (PKG) inhibitors, using Compound 177 as a representative example. The following sections detail the methodologies for in vitro kinase assays, cell-based assays, and data presentation to guide researchers in their drug discovery and development efforts.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H16N2OS2[1] |
| CAS Number | 331964-66-0[1] |
| Storage Temperature | -20℃[1] |
| Shipping | Blue Ice[1] |
Protein Kinase G Signaling Pathway
Protein Kinase G (PKG) is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the production of cGMP. cGMP then allosterically activates PKG, which in turn phosphorylates a variety of downstream targets, modulating physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase in a cell-free system.
Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of the target kinase.
Materials:
-
Recombinant active PKG enzyme
-
Kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein)
-
ATP (Adenosine Triphosphate)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay system, phosphospecific antibody, or fluorescent probe)
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase buffer. A typical concentration range to test would be from 0.1 nM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Kinase Reaction:
-
Add the kinase buffer to each well of the microplate.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Add the recombinant PKG enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the kinase activity. This could involve measuring luminescence, fluorescence, or absorbance.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
-
Normalize the data by setting the activity in the vehicle control wells to 100%.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay for PKG Inhibition
This protocol describes a general method to assess the inhibitory effect of a compound on PKG activity within a cellular context by measuring the phosphorylation of a downstream target.
Objective: To determine the half-maximal effective concentration (EC50) of the test compound in a cellular environment.
Materials:
-
Cell line expressing the target PKG and a known downstream substrate (e.g., VASP)
-
Cell culture medium and supplements
-
This compound
-
PKG activator (e.g., a cGMP analog like 8-pCPT-cGMP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated form of the PKG substrate
-
Primary antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKG activator for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate or a housekeeping protein for loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total/housekeeping proteins.
-
Normalize the phosphorylated protein signal to the total/housekeeping protein signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50.
-
Data Presentation
Quantitative data from inhibitor studies should be presented in a clear and structured format to allow for easy comparison.
Table 1: In Vitro Inhibitory Activity of Selected PKG Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Method | Reference |
| Compound 177 | Mycobacterial S/T Kinase | Data not available | - | [1] |
| KT5823 | PKG | ~50-200 | In vitro kinase assay | [2] |
| (Rp)-8-Br-PET-cGMP-S | PKG-I | ~35 | Competitive binding assay | [2] |
| ML10 (Compound 3) | P. falciparum PKG | 0.16 | Recombinant enzyme assay | [3][4] |
| MMV030084 | P. falciparum PKG | 0.4 | Recombinant enzyme assay | [5] |
Table 2: Cellular Activity of Selected PKG Inhibitors
| Inhibitor | Cell Line | EC50 (nM) | Endpoint Measured | Reference |
| Compound 177 | Data not available | Data not available | - | [1] |
| ML10 (Compound 3) | P. falciparum (3D7) | 2.1 | Blood stage growth inhibition | [3][4] |
| MMV030084 | P. berghei | 199 | Liver cell invasion | [5] |
Disclaimer: All products mentioned are for research use only unless clearly stated otherwise. The protocols provided are intended as a general guide and may require optimization for specific experimental conditions.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 4. Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Compound SEN177 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound SEN177 has been identified as a potent, orally effective inhibitor of glutaminyl cyclase (QC) and glutaminyl-peptide cyclotransferase-like protein (QPCTL).[1][2][3] It exhibits high affinity for human QC (hQC) with a Ki of 20 nM and an IC50 of 13 nM.[1][4] Notably, SEN177 interferes with the CD47-SIRPα signaling axis, a critical "don't eat me" signal overexpressed on many tumor cells.[1][2] By inhibiting the enzymatic modification of CD47 by QPCTL, SEN177 enhances the phagocytosis of cancer cells by macrophages, suggesting its potential as a cancer immunotherapeutic agent.[2][5] These application notes provide detailed protocols for the use of SEN177 in cell culture to investigate its biological effects.
While the initial topic of inquiry mentioned "Compound 177" as a C-terminal tensin-like (CTEN) inhibitor, publicly available scientific literature does not support this designation. The information herein pertains to SEN177 , a QC/QPCTL inhibitor. The roles of CTEN and the PI3K/AKT and YAP/TAZ signaling pathways are discussed conceptually.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of SEN177 against its known targets.
| Target | IC50 Value | Cell Line/System | Reference(s) |
| Human Glutaminyl Cyclase (hQC) | 13 nM | Recombinant Human Protein | [1][4] |
| Glutaminyl-peptide Cyclotransferase-like (QPCTL) | 13 nM | Not specified | [3] |
| QPCT | 53 nM | Not specified | |
| Recombinant hQC expressed in Sf21 insect cells | 16.7 nM | Sf21 cells | [1] |
Signaling Pathways
SEN177 and the CD47-SIRPα Pathway
SEN177's primary mechanism of action in cancer immunotherapy is the disruption of the CD47-SIRPα checkpoint. This pathway is a key regulator of the innate immune response.
Conceptual Overview: CTEN, PI3K/AKT, and YAP/TAZ Signaling
While a direct link to SEN177 is not established, these pathways are critical in cancer biology.
C-terminal tensin-like (CTEN) is a protein implicated in cell motility and tumorigenicity.[6][7][8] It can be upregulated in various cancers and may promote metastasis.[9][10]
The PI3K/AKT pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11][12][13] Its dysregulation is a frequent event in cancer.[4][14]
The Hippo-YAP/TAZ pathway controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis.[2][15] YAP and TAZ are transcriptional co-activators that, when translocated to the nucleus, promote the expression of genes involved in cell growth.
Experimental Protocols
General Cell Culture and Maintenance
Standard aseptic techniques should be followed for all cell culture procedures.
Materials:
-
Appropriate cancer cell line (e.g., MDA-MB-468 breast cancer, Kyse-30 esophageal cancer)[1]
-
Complete growth medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Maintain cells in T-75 flasks in a humidified incubator.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed for experiments or new flasks.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of SEN177 on cell viability.
Materials:
-
96-well cell culture plates
-
SEN177 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of SEN177 in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the SEN177 dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
To assess the effect of SEN177 on protein expression and signaling pathways.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-AKT, total AKT, YAP, TAZ, CTEN, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with SEN177 at various concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using ECL and an imaging system.
Immunofluorescence for YAP/TAZ Localization
To visualize the subcellular localization of YAP and TAZ following treatment.
Materials:
-
Cells grown on coverslips in 24-well plates
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against YAP and TAZ
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the compound of interest.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block with blocking solution.
-
Incubate with primary antibodies.
-
Wash and incubate with fluorophore-conjugated secondary antibodies and DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the effects of a compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEN177 - Immunomart [immunomart.com]
- 4. The structure of the human glutaminyl cyclase-SEN177 complex indicates routes for developing new potent inhibitors as possible agents for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SEN-177 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Molecules in focus: C-terminal tensin-like (CTEN): a promising biomarker and target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-terminal tensin-like (CTEN): a promising biomarker and target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C-terminal Tensin-like (CTEN) is an oncogene which alters cell motility possibly through repression of E-cadherin in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of CTEN is associated with gefitinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-terminal tensin-like protein mediates invasion of human lung cancer cells and is regulated by signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Developments in 177Lu-based radiopharmaceutical therapy and dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SID 341817774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A small molecule inhibitor for phosphatase and tensin homologue deleted on chromosome 10 (PTEN) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Protein Kinase G (PKG) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Protein Kinase G (PKG) inhibitors in in vitro experiments. As "Protein Kinase G inhibitor-3" is not a widely documented specific compound, this guide focuses on well-characterized and commonly used PKG inhibitors: KT5823 , Rp-8-Br-cGMPS , and DT-2 . These notes offer a comprehensive resource for studying the PKG signaling pathway and the effects of its inhibition in various experimental systems.
Introduction to Protein Kinase G (PKG)
Protein Kinase G is a serine/threonine-specific protein kinase that plays a crucial role in various physiological processes. The primary activator of PKG is cyclic guanosine monophosphate (cGMP). The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP-PKG signaling cascade is a key pathway regulating vascular tone, platelet aggregation, and neuronal function.[1][2][3][4] Dysregulation of the PKG pathway is implicated in cardiovascular diseases, neurological disorders, and cancer.
Overview of Common PKG Inhibitors
Several inhibitors targeting different functional domains of PKG are available for in vitro research. Understanding their mechanisms and selectivity is critical for interpreting experimental results.
-
KT5823 : An ATP-competitive inhibitor that is cell-permeable. It shows selectivity for PKG over PKA and PKC, although this selectivity can be concentration-dependent.[5][6] It is important to note that while KT5823 is effective in purified enzyme assays, its efficacy in intact cells has been debated.[7]
-
Rp-8-Br-cGMPS : A cGMP analog that acts as a competitive inhibitor at the cGMP binding site. This class of inhibitors is known for its high specificity.
-
DT-2 : A peptide-based inhibitor that targets the substrate-binding site of PKG.
Data Presentation: Quantitative Comparison of PKG Inhibitors
The following table summarizes the inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) for common PKG inhibitors against PKG and other related kinases. This data is essential for selecting the appropriate inhibitor and concentration range for your experiments to ensure target specificity.
| Inhibitor | Target Kinase | Kᵢ (µM) | IC₅₀ (nM) | Notes |
| KT5823 | PKG | 0.23 | 234 | Potent inhibitor of purified PKG.[5] |
| PKA | >10 | - | Weakly inhibits PKA.[5] | |
| PKC | 4 | - | Shows some inhibition of PKC at higher concentrations.[6] | |
| (D)-DT-2 | PKG Iα and Iβ | - | 8 | Highly selective for PKG I over PKG II and PKA in in vitro assays.[7] |
| PKG II | - | >1000 | ||
| PKA | - | >1000 | ||
| Rp-8-Br-PET-cGMPS | PKG-I | - | - | Considered one of the more specific PKG-I inhibitors among cGMP analogs.[8] |
Experimental Protocols
Protocol 1: In Vitro PKG Kinase Activity Assay
This protocol describes a radiometric assay to measure the activity of purified PKG using a specific peptide substrate, VASPtide, which is derived from the PKG substrate Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Purified recombinant PKG
-
VASPtide (or other suitable PKG peptide substrate)
-
PKG inhibitor (e.g., KT5823, DT-2)
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution (10 mM)
-
Phosphocellulose paper (e.g., Whatman P81)
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare Inhibitor Solutions: Prepare a serial dilution of the PKG inhibitor in the appropriate solvent (e.g., DMSO for KT5823). The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Set up the Kinase Reaction: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 50 µL:
-
25 µL of 2x Kinase Assay Buffer
-
5 µL of PKG inhibitor or vehicle control
-
10 µL of VASPtide substrate (to a final concentration of 20-50 µM)
-
5 µL of purified PKG (e.g., 5-10 ng)
-
5 µL of dH₂O
-
-
Initiate the Reaction: Start the reaction by adding 10 µL of ATP mix (containing unlabeled ATP and [γ-³²P]ATP to achieve a final concentration of 100 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction: Spot 25 µL of the reaction mixture onto a piece of phosphocellulose paper.
-
Washing: Immediately place the phosphocellulose paper in a beaker containing 0.75% phosphoric acid. Wash three times for 5-10 minutes each with gentle agitation.
-
Quantification: After the final wash, rinse the paper with acetone, let it air dry, and place it in a scintillation vial with a scintillant. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Assay for PKG Inhibition using VASP Phosphorylation
This protocol details a method to assess the efficacy of PKG inhibitors in intact cells by measuring the phosphorylation of VASP at Ser239, a well-established downstream marker of PKG activity.
Materials:
-
Cell line expressing PKG (e.g., A-431, NIH/3T3, or C6 cells)[9]
-
Cell culture medium and supplements
-
PKG inhibitor
-
PKG activator (e.g., 8-Bromo-cGMP)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
Western blotting equipment
-
Primary antibody: Rabbit anti-phospho-VASP (Ser239) (e.g., Cell Signaling Technology #3114 or #37565)[9][10]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the PKG inhibitor for 1-2 hours. Include a vehicle-only control.
-
Stimulate the cells with a PKG activator (e.g., 100 µM 8-Bromo-cGMP) for 30 minutes to induce VASP phosphorylation.[11] Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[9][10]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-VASP signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of inhibition of VASP phosphorylation for each inhibitor concentration.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The NO-sGC-cGMP-PKG signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for cell-based PKG inhibition assay.
References
- 1. NO-cGMP-PKG Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. KT-5823 | PKG inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-VASP (Ser239) (E9L7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Stock Solutions of Protein kinase G inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase G inhibitor-3, also known as Compound 177, is a potent inhibitor of mycobacterial serine/threonine protein kinase G (PknG).[1][2] PknG is a crucial enzyme for the survival of mycobacteria, such as Mycobacterium tuberculosis, within host macrophages. It achieves this by interfering with the fusion of phagosomes and lysosomes, a key cellular defense mechanism.[3] Therefore, inhibitors of PknG like this compound are valuable tools for research into mycobacterial infections and the development of novel anti-tuberculosis therapies.[1][2][3]
These application notes provide a detailed protocol for the preparation and storage of stock solutions of this compound to ensure its stability and efficacy in experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.
| Property | Value | Reference |
| Synonyms | Compound 177 | [1][2] |
| CAS Number | 331964-66-0 | [1][2] |
| Molecular Formula | C₁₄H₁₆N₂OS₂ | [1] |
| Molecular Weight | 292.42 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 1 year | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is critical to use anhydrous, high-quality DMSO to ensure the stability of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.92 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass = 10 mM x 1 mL x 292.42 g/mol / 1000 = 2.92 mg
-
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[2]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium or experimental buffer.
Example: To prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Add 1 µL of the 10 mM stock solution to 999 µL of the desired medium.
-
Mix thoroughly by gentle pipetting or vortexing.
Note: It is crucial to include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any effects of the solvent.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Protein Kinase G Signaling Pathway and Inhibition
The diagram below illustrates the canonical cGMP-dependent Protein Kinase G (PKG) signaling pathway and the point of inhibition by this compound in the context of mycobacterial infection.
Caption: Simplified cGMP/PKG signaling pathway and the inhibitory action.
References
Application Notes and Protocols for Protein Kinase G (PKG) Inhibitor-3 Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase G (PKG) is a serine/threonine-specific protein kinase that is a key effector of the nitric oxide (NO)/cAMP signaling pathway. PKG plays a crucial role in regulating a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. Dysregulation of the PKG signaling pathway has been implicated in various pathological conditions, making it an attractive therapeutic target for drug discovery. These application notes provide a comprehensive overview and detailed protocols for the development of assays to identify and characterize inhibitors of PKG, with a focus on a putative compound, "Protein Kinase G Inhibitor-3."
"this compound" (also referred to as Compound 177) has been identified as an inhibitor of mycobacterial serine/threonine protein kinases.[1] While its activity against mammalian PKG is not explicitly detailed in the available literature, the methodologies described herein are applicable for assessing its inhibitory potential and selectivity against human PKG isoforms.
PKG Signaling Pathway
The PKG signaling pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). Activated sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). cGMP then binds to the regulatory domain of PKG, leading to a conformational change that activates its catalytic domain. Activated PKG proceeds to phosphorylate a variety of downstream substrate proteins, thereby modulating their activity and eliciting a cellular response.
Experimental Protocols
Biochemical Assay for PKG Inhibition
This protocol describes a generic, in vitro kinase assay to determine the inhibitory activity of a compound against purified PKG enzyme. The assay measures the phosphorylation of a substrate peptide by PKG.
Materials:
-
Purified recombinant human PKG enzyme
-
PKG substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., KT5823)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well white assay plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Mix Preparation: Prepare a master mix containing the PKG enzyme and substrate peptide in the assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Add 2 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Kₘ value for PKG.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay for PKG Inhibition
This protocol describes a method to assess the inhibitory effect of a compound on PKG activity within a cellular context by measuring the phosphorylation of a downstream target, such as Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Human cell line expressing PKG (e.g., human platelets or a transfected cell line like HEK293)
-
Cell culture medium and supplements
-
PKG activator (e.g., 8-pCPT-cGMP)
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a PKG activator (e.g., 100 µM 8-pCPT-cGMP) for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP for loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-VASP and total VASP. Normalize the phospho-VASP signal to the total VASP signal. Calculate the percent inhibition of VASP phosphorylation for each compound concentration relative to the stimulated control.
High-Throughput Screening (HTS) Workflow
The development of a robust HTS assay is crucial for screening large compound libraries to identify novel PKG inhibitors. The following workflow outlines the key steps in a typical HTS campaign.
Data Presentation
The inhibitory activity of compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following tables provide a template for summarizing and comparing the potency and selectivity of putative PKG inhibitors.
Table 1: Biochemical Potency of PKG Inhibitors
| Compound | PKG IC₅₀ (nM) |
| This compound | TBD |
| KT5823 (Reference) | 60 |
| Compound X | 150 |
| Compound Y | 25 |
TBD: To be determined experimentally.
Table 2: Cellular Activity and Selectivity Profile
| Compound | VASP Phosphorylation IC₅₀ (µM) | Kinase B IC₅₀ (µM) | Kinase C IC₅₀ (µM) |
| This compound | TBD | TBD | TBD |
| KT5823 (Reference) | 1.2 | >10 | >10 |
| Compound X | 5.8 | 2.1 | >10 |
| Compound Y | 0.5 | 8.5 | >10 |
TBD: To be determined experimentally.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the development of assays to identify and characterize inhibitors of Protein Kinase G. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and mechanism of action of novel compounds like "this compound," thereby accelerating the discovery of new therapeutic agents targeting the PKG signaling pathway.
References
Application Notes and Protocols: Utilizing Compound 177 in Mycobacterial Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery and development of novel anti-tubercular agents. Compound 177 is one of a series of 177 potent, non-cytotoxic compounds identified through a high-throughput screening campaign against Mycobacterium tuberculosis H37Rv.[1] Preliminary studies suggest that its mechanism of action may involve the inhibition of mycobacterial cell wall biosynthesis or the electron transport chain.[1] These application notes provide detailed protocols for evaluating the efficacy of Compound 177 in various preclinical mycobacterial infection models.
Data Presentation
Table 1: In Vitro Activity of Compound 177 and Related Hits
| Compound Set | Target Organism | Assay Type | Potency Range (IC50) | Hit Count | Reference |
| GSK Library | M. bovis BCG | Dose-Response | 10-100 nM | 10 | [1] |
| 100 nM - 1 µM | 215 | [1] | |||
| 1-10 µM | 2694 | [1] | |||
| Confirmed Hits | M. tuberculosis H37Rv | Inhibition at 10 µM | >55% inhibition | 177 | [1] |
Table 2: Comparison of In Vitro Mycobacterial Susceptibility Testing Methods
| Method | Principle | Time to Result | Throughput | Key Considerations |
| Broth Microdilution | Measures turbidity or colorimetric change (e.g., Alamar Blue) to determine Minimum Inhibitory Concentration (MIC).[2][3] | 7-14 days | High | Gold standard for MIC determination.[2] |
| Radiometric (BACTEC) | Measures metabolism of a 14C-labeled substrate.[4] | ~5 days | Medium | Costly and requires specialized equipment.[4] |
| Luminescence/Fluorescence Reporter Assays | Uses engineered mycobacterial strains expressing luciferase or fluorescent proteins to measure viability.[5][6] | 1.5 hours - 7 days | High | Rapid and non-destructive, suitable for time-kill and intracellular assays.[5][6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from established methods for high-throughput screening of anti-mycobacterial compounds.[3]
1. Materials:
-
Mycobacterium tuberculosis H37Ra or H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates
-
Compound 177 stock solution (in DMSO)
-
Rifampicin (positive control)
-
DMSO (negative control)
-
Alamar Blue reagent
-
Plate reader (absorbance at 570 nm and 600 nm)
2. Procedure:
-
Culture M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
-
Prepare a bacterial suspension with an OD600 corresponding to approximately 5 x 107 CFU/mL. Dilute this suspension to obtain a final inoculum of 5 x 104 CFUs in 100 µL per well.
-
Prepare two-fold serial dilutions of Compound 177 in 7H9 broth in the 96-well plate. A typical concentration range to test is 0.01 to 12.8 µg/mL.[3]
-
Include wells for a positive control (Rifampicin) and a negative control (DMSO at the same concentration as in the compound wells).
-
Add 100 µL of the prepared bacterial suspension to each well.
-
Seal the plates and incubate at 37°C for 6 days.[3]
-
On day 6, add 20 µL of 10% (v/v) Alamar Blue solution to each well.
-
Incubate for another 24 hours at 37°C.
-
Read the fluorescence or absorbance. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 2: Intracellular Activity in a Macrophage Infection Model
This protocol assesses the ability of Compound 177 to inhibit the growth of M. tuberculosis within macrophages. Murine macrophage cell lines like J774 are often used for their compatibility with subsequent in vivo murine studies.[7]
1. Materials:
-
J774 murine macrophage cell line
-
DMEM supplemented with 10% FBS
-
M. tuberculosis H37Rv expressing a reporter gene (e.g., luciferase) is recommended for faster readout.
-
Compound 177
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H11 agar plates for CFU enumeration or appropriate substrate for reporter assay.
2. Procedure:
-
Seed J774 cells in a 96-well plate at a density of 5 x 104 cells per well and incubate overnight.
-
Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh media containing serial dilutions of Compound 177. Include untreated and vehicle-treated controls.
-
Incubate the plates for 3 to 7 days.[6]
-
To determine intracellular bacterial load:
-
CFU Enumeration: Lyse the macrophages with lysis buffer, serially dilute the lysate, and plate on 7H11 agar. Incubate for 3-4 weeks and count colonies.
-
Reporter Assay: If using a reporter strain, lyse the cells and measure luminescence or fluorescence according to the specific reporter system. This can provide results in a much shorter timeframe.[6]
-
-
The efficacy of Compound 177 is determined by the reduction in CFU or reporter signal compared to the untreated control. A cytotoxicity assay for Compound 177 against the macrophage cell line should be performed in parallel to ensure that the observed effect is not due to host cell death.[7]
Protocol 3: In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol provides a rapid in vivo screen for the efficacy of anti-TB compounds by monitoring body weight, which correlates with bacterial burden in the lungs and spleen.[8]
1. Materials:
-
C3H or BALB/c mice
-
M. tuberculosis H37Rv
-
Compound 177 formulated for oral gavage
-
Isoniazid (positive control)
-
Vehicle control (for gavage)
-
Balance for weighing mice
-
Equipment for intravenous injection and oral gavage
2. Procedure:
-
Infect mice intravenously with 106 CFU of M. tuberculosis H37Rv.[8]
-
Monitor the body weight of the mice daily. Untreated infected mice are expected to lose a significant percentage of their body weight by day 20 post-infection.[8]
-
Begin treatment on day 7 post-infection.[8] Randomly divide mice into groups (n=6 per group):
-
Vehicle control
-
Isoniazid (e.g., 12.5 mg/kg)
-
Compound 177 (dose to be determined by prior pharmacokinetic studies)
-
-
Administer treatment daily via oral gavage for 13 days.[8]
-
Continue to monitor body weight daily. Efficacious drugs are expected to prevent infection-induced body weight loss.[8]
-
On day 20, euthanize the mice.
-
Aseptically remove the lungs and spleens for bacterial load determination by CFU enumeration.
-
Homogenize the organs, serially dilute the homogenates, and plate on 7H11 agar.
-
Incubate for 3-4 weeks and count colonies to determine CFU per organ.
-
Efficacy is determined by a statistically significant reduction in bacterial load and prevention of weight loss compared to the vehicle control group.
Visualizations
Caption: Experimental workflow for evaluating Compound 177.
Caption: M. tuberculosis manipulation of host cell signaling.
References
- 1. Fueling Open-Source Drug Discovery: 177 Small-Molecule Leads against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of PKG Inhibitor-3 in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that serves as a principal intracellular receptor for cyclic guanosine monophosphate (cGMP). The cGMP/PKG signaling pathway is a critical regulator of numerous physiological processes, including vasodilation, platelet aggregation, neuronal function, and cell growth and differentiation.[1][2] Dysregulation of this pathway has been implicated in a variety of diseases, such as cardiovascular disorders (e.g., hypertension, heart failure), cancer, and infectious diseases like malaria.[1][3] This makes PKG a compelling target for therapeutic intervention.
PKG inhibitors are valuable tools in drug discovery for elucidating the role of the cGMP/PKG pathway in disease pathogenesis and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of a representative PKG inhibitor, herein referred to as PKG inhibitor-3, in drug discovery research.
PKG Signaling Pathways
The activation of PKG is initiated by the binding of cGMP, which is synthesized by guanylate cyclases (GC). There are two major forms of GC: soluble guanylate cyclase (sGC), activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[4] Once activated, PKG phosphorylates a multitude of downstream target proteins, leading to diverse cellular responses.[1][4]
In the context of malaria, the PKG of the Plasmodium falciparum parasite (PfPKG) is essential for multiple stages of its life cycle, including merozoite egress from red blood cells and gametogenesis.[5][6] Targeting PfPKG with selective inhibitors is a promising strategy for antimalarial drug development.
Data Presentation: Quantitative Analysis of PKG Inhibitor-3
The following tables summarize the key quantitative data for PKG inhibitor-3, a potent and selective inhibitor of PfPKG.
| Parameter | Value | Target | Assay | Reference |
| IC50 | 160 pM | Recombinant wild-type P. falciparum PKG | Kinase Assay | [7] |
| IC50 | 29.5 µM | Gatekeeper mutant (T618Q) P. falciparum PKG | Kinase Assay | [7] |
| Selectivity | >184,000-fold | Wild-type vs. Gatekeeper mutant PfPKG | - | [7] |
| EC50 | 2.1 nM | P. falciparum 3D7 (wild-type) | 72-hour blood stage growth inhibition assay | [6] |
| EC50 | 2.4 µM | P. falciparum (gatekeeper mutant) | 72-hour blood stage growth inhibition assay | [6] |
| EC50 | 41.3 nM | Oocyst development in mosquitoes | Standard Membrane Feeding Assay (SMFA) |
Table 1: In vitro and in vivo efficacy of PKG inhibitor-3 against P. falciparum.
| Parameter | Result | Assay | Reference |
| Human Kinase Panel | Low activity against a panel of 80 human kinases (tested at 100 nM) | Kinase Assay | [7] |
| Human PKGI and PKGII | Very low activity | Kinase Assay | [7] |
| Cytotoxicity | Clean profile | Tested against HepG2 and other mammalian cell lines | [6] |
Table 2: Selectivity and cytotoxicity profile of PKG inhibitor-3.
Experimental Protocols
Biochemical Kinase Assay: IMAP-FP Kinase Assay
This protocol describes a non-radioactive, homogeneous fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds against PKG.
Materials:
-
Recombinant PKG enzyme
-
Fluorescently labeled peptide substrate (e.g., FAM-PKAtide)
-
ATP
-
PKG inhibitor-3
-
IMAP™ Progressive Binding System (Molecular Devices)
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Complete Reaction Buffer (CRB) by supplementing the IMAP Reaction Buffer with 1 mM DTT.
-
Prepare a 4X stock of the fluorescently labeled peptide substrate in CRB.
-
Prepare a 4X stock of ATP in CRB.
-
Prepare a 4X stock of the PKG enzyme at the desired concentration in CRB.
-
Prepare a serial dilution of PKG inhibitor-3 at 4X the final desired concentrations in CRB.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of either CRB (for no-inhibitor control) or the 4X PKG inhibitor-3 dilution.
-
Add 5 µL of the 4X PKG enzyme solution to all wells except the no-enzyme control wells (add 5 µL of CRB instead).
-
Initiate the kinase reaction by adding 5 µL of the 4X ATP stock followed by 5 µL of the 4X peptide substrate stock to all wells. The final reaction volume is 20 µL.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
Reaction Termination and Binding:
-
Add 60 µL of the IMAP Binding Solution (prepared according to the manufacturer's instructions) to each well to stop the reaction.
-
Cover the plate and incubate at room temperature for 30-60 minutes to allow for binding of the phosphorylated substrate to the IMAP beads.
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader equipped for fluorescence polarization.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: P. falciparum Growth Inhibition Assay (SYBR Green I)
This assay measures the proliferation of P. falciparum in red blood cells and is used to determine the efficacy of antimalarial compounds.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
PKG inhibitor-3
-
SYBR Green I dye
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human red blood cells.
-
Synchronize the parasite culture to the ring stage.
-
-
Assay Setup:
-
Prepare a serial dilution of PKG inhibitor-3 in complete culture medium.
-
In a 96-well plate, add the diluted inhibitor to triplicate wells. Include drug-free and uninfected red blood cell controls.
-
Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.
-
Add the lysis buffer to each well and mix.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Subtract the background fluorescence from the uninfected red blood cell controls.
-
Calculate the percent inhibition of parasite growth for each inhibitor concentration and determine the EC50 value.
-
Cell-Based Assay: VASP Phosphorylation Assay in Human Platelets
This assay assesses the activity of the cGMP-PKG pathway in a physiologically relevant cell type by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a downstream target of PKG.
Materials:
-
Human whole blood or isolated platelets
-
PKG inhibitor-3
-
Prostaglandin E1 (PGE₁)
-
Agonist (e.g., ADP or thrombin)
-
Fixative solution
-
Permeabilization buffer
-
Fluorescently labeled anti-phospho-VASP (Ser239) antibody
-
Flow cytometer
Procedure:
-
Platelet Preparation:
-
Collect human whole blood in citrate-containing tubes. Platelets can be used as platelet-rich plasma or isolated by centrifugation.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the platelets with various concentrations of PKG inhibitor-3 or vehicle control.
-
Add PGE₁ to stimulate the cGMP pathway.
-
Add an agonist like ADP to assess the inhibitory effect of the compound on agonist-induced dephosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the platelets with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow antibody access to intracellular proteins.
-
-
Immunostaining:
-
Incubate the permeabilized platelets with a fluorescently labeled antibody specific for VASP phosphorylated at Ser239.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity (MFI) of the phospho-VASP signal.
-
A decrease in VASP phosphorylation in the presence of the inhibitor indicates its activity on the PKG pathway.
-
Ex Vivo Assay: Vasodilation in Isolated Aortic Rings
This protocol evaluates the effect of PKG inhibitors on vascular smooth muscle relaxation, a key physiological function regulated by the PKG pathway.
Materials:
-
Rat or mouse aorta
-
Krebs-Henseleit solution
-
Phenylephrine (PE) or other vasoconstrictor
-
PKG inhibitor-3
-
Organ bath system with force transducers
Procedure:
-
Aortic Ring Preparation:
-
Isolate the thoracic aorta from a euthanized rat or mouse and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of surrounding connective tissue and cut it into rings (2-3 mm).
-
The endothelium can be left intact or removed by gentle rubbing.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ and maintained at 37°C.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.
-
-
Contraction and Inhibitor Treatment:
-
Induce a stable contraction with a vasoconstrictor such as phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of a vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside) in the presence or absence of PKG inhibitor-3.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves for the vasodilator in the presence and absence of the PKG inhibitor to determine its effect on vasodilation. A rightward shift in the concentration-response curve indicates inhibition of PKG-mediated vasodilation.
-
In Vivo Study: Mouse Model of Malaria
This protocol provides a general framework for evaluating the efficacy of PKG inhibitor-3 in a mouse model of malaria.
Materials:
-
Immunocompromised mice (e.g., SCID mice) engrafted with human red blood cells
-
P. falciparum parasites
-
PKG inhibitor-3 formulated for oral or parenteral administration
-
Vehicle control
Procedure:
-
Animal Model:
-
Use a humanized mouse model susceptible to P. falciparum infection.
-
-
Infection and Treatment:
-
Infect the mice with P. falciparum.
-
Once parasitemia is established, administer PKG inhibitor-3 or vehicle control to different groups of mice. The dosing regimen (dose, frequency, and duration) should be determined based on pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Monitor parasitemia daily by collecting a small blood sample and performing a Giemsa-stained blood smear.
-
Monitor the overall health of the mice (e.g., weight, activity).
-
-
Endpoint and Analysis:
-
The primary endpoint is the reduction in parasitemia in the treated group compared to the vehicle control group.
-
At the end of the study, tissues can be collected for further analysis.
-
Conclusion
PKG inhibitor-3 represents a powerful research tool for investigating the role of the cGMP-PKG signaling pathway in health and disease. The protocols provided herein offer a starting point for researchers to evaluate the biochemical and cellular activity of this and other PKG inhibitors. The high potency and selectivity of compounds like PKG inhibitor-3 for parasitic PKG over its human counterparts underscore the potential for developing novel therapeutics with a favorable safety profile. Further investigation using the described methodologies will be crucial in advancing our understanding of PKG-mediated processes and in the discovery of new drugs targeting this important kinase.
References
- 1. Propofol induces excessive vasodilation of aortic rings by inhibiting protein kinase Cβ2 and θ in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase G Iα Inhibits Pressure Overload–Induced Cardiac Remodeling and Is Required for the Cardioprotective Effect of Sildenafil In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of VASP Phosphorylation by FC [bio-protocol.org]
- 4. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for in vivo mouse models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocytex.fr [biocytex.fr]
- 7. Bupivacaine-induced Vasodilation Is Mediated by Decreased Calcium Sensitization in Isolated Endothelium-denuded Rat Aortas Precontracted with Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Protein Kinase G Inhibitor-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing western blot analysis to assess the efficacy and mechanism of action of Protein Kinase G (PKG) Inhibitor-3. The protocol is designed for researchers investigating the impact of this inhibitor on cellular signaling pathways, particularly the phosphorylation status of downstream target proteins.
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.[1] It is a key downstream effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] Dysregulation of the PKG signaling pathway has been implicated in a variety of diseases, making it an attractive target for therapeutic intervention.
Protein Kinase G Inhibitor-3 (also known as Compound 177) has been identified as an inhibitor of mycobacterial serine/threonine protein kinases.[3] While its primary target is in mycobacteria, researchers may investigate its effects on mammalian cells to explore potential off-target effects or novel therapeutic applications. Western blotting is a powerful and widely used technique to detect changes in protein expression and post-translational modifications, such as phosphorylation, making it an ideal method to study the effects of kinase inhibitors.[4][5]
This document provides a comprehensive protocol for western blot analysis after treating cells with this compound, guidance on data presentation, and visual representations of the relevant signaling pathway and experimental workflow.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Protein Phosphorylation after Treatment with this compound.
| Target Protein | Treatment Group | Normalized Phospho-Protein Level (Arbitrary Units) | Fold Change vs. Vehicle Control | p-value |
| Phospho-VASP (Ser239) | Vehicle Control | 1.00 ± 0.12 | 1.00 | - |
| PKG Inhibitor-3 (1 µM) | 0.45 ± 0.08 | 0.45 | <0.01 | |
| PKG Inhibitor-3 (5 µM) | 0.21 ± 0.05 | 0.21 | <0.001 | |
| Total VASP | Vehicle Control | 1.02 ± 0.15 | 1.00 | - |
| PKG Inhibitor-3 (1 µM) | 0.98 ± 0.11 | 0.96 | >0.05 | |
| PKG Inhibitor-3 (5 µM) | 1.05 ± 0.13 | 1.03 | >0.05 | |
| Phospho-CREB (Ser133) | Vehicle Control | 1.00 ± 0.18 | 1.00 | - |
| PKG Inhibitor-3 (1 µM) | 0.68 ± 0.14 | 0.68 | <0.05 | |
| PKG Inhibitor-3 (5 µM) | 0.35 ± 0.09 | 0.35 | <0.01 | |
| Total CREB | Vehicle Control | 0.99 ± 0.10 | 1.00 | - |
| PKG Inhibitor-3 (1 µM) | 1.01 ± 0.12 | 1.02 | >0.05 | |
| PKG Inhibitor-3 (5 µM) | 0.97 ± 0.14 | 0.98 | >0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section details the step-by-step methodology for a western blot experiment to analyze the effects of this compound.
Cell Culture and Treatment
-
Culture your cells of interest (e.g., vascular smooth muscle cells, neuronal cells, or relevant mycobacterial strains) to approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control group (e.g., DMSO). The treatment duration and inhibitor concentration should be optimized based on preliminary experiments (e.g., cell viability assays). A typical treatment time can range from 1 to 24 hours.
Cell Lysis and Protein Extraction
Critical Note: To preserve the phosphorylation state of proteins, all steps should be performed on ice or at 4°C. Use ice-cold buffers and reagents.[4]
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[6]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
For adherent cells, scrape them off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet them by centrifugation before adding the lysis buffer.[6]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. Follow the manufacturer's instructions.
-
Normalize the protein concentration of all samples with the lysis buffer to ensure equal loading in the subsequent steps.
Sample Preparation for Electrophoresis
-
To each normalized protein sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
The samples can be used immediately or stored at -80°C for future use.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein(s).
-
Include a pre-stained protein ladder in one lane to monitor the separation of proteins and to estimate their molecular weights.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After the transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Destain with TBST (Tris-buffered saline with 0.1% Tween-20).
Immunodetection
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation. For phosphoprotein detection, it is recommended to use 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can increase background noise.[4]
-
Primary Antibody Incubation: Dilute the primary antibody specific to your target protein (e.g., anti-phospho-VASP, anti-VASP, anti-phospho-CREB, anti-CREB) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[5]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[5]
Signal Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein or a loading control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The cGMP/PKG signaling pathway and the inhibitory action of PKG Inhibitor-3.
Experimental Workflow Diagram
Caption: Experimental workflow for western blot analysis after PKG inhibitor treatment.
References
- 1. cusabio.com [cusabio.com]
- 2. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. origene.com [origene.com]
Application Note and Protocols: Measuring the Effects of Compound 177 on Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compound 177 is a novel small molecule inhibitor designed to target key nodes within cellular signaling cascades. Understanding the precise mechanism of action and quantifying its effects on specific pathways are crucial for its development as a potential therapeutic agent. This document provides detailed protocols for assessing the impact of Compound 177 on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in various diseases, including cancer.[1][2] The methodologies described herein are essential for characterizing the potency and cellular effects of Compound 177 and similar targeted therapies.
A general workflow for investigating the effects of a novel compound on a signaling pathway is outlined below.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, which subsequently modulates protein synthesis and cell growth. Compound 177 is hypothesized to inhibit the kinase activity of a key component in this pathway.
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins in a complex mixture, such as a cell lysate.[3][4][5][6] This protocol describes the steps to assess the effect of Compound 177 on the phosphorylation of Akt and S6K.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, a breast cancer cell line with a constitutively active PI3K pathway) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Compound 177 (e.g., 0, 0.1, 1, 10, 100 nM) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[5]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3][7]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.[3][7]
-
Wash the membrane three times with TBST for 5 minutes each.[7]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST for 5 minutes each.[7]
-
-
Detection:
In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[8][9][10][11] This protocol outlines a general method for assessing the inhibitory effect of Compound 177 on PI3K.
Protocol:
-
Reagents and Materials:
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 384-well plate.
-
Add serial dilutions of Compound 177 or a vehicle control (DMSO) to the wells and pre-incubate for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Compound 177.
-
Plot the percent inhibition against the log concentration of Compound 177 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay
Cell proliferation assays are used to determine the effect of a compound on cell growth and viability. The MTS assay is a colorimetric method for assessing the number of viable cells in a culture.
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound 177 for 72 hours.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent of viable cells relative to the vehicle-treated control.
-
Plot the percent viability against the log concentration of Compound 177 to determine the GI50 (concentration for 50% growth inhibition).
-
Reporter Gene Assay
Reporter gene assays are used to measure the transcriptional activity of a specific signaling pathway.[12][13][14][15][16] This protocol describes a luciferase-based reporter assay to measure the activity of a transcription factor downstream of the PI3K/Akt/mTOR pathway.
Protocol:
-
Transfection:
-
Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of Compound 177 for an additional 24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Data Presentation
The quantitative data generated from the above experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Inhibitory Activity of Compound 177
| Assay Type | Target/Cell Line | Endpoint | Compound 177 Value |
| In Vitro Kinase Assay | PI3Kα | IC50 | 5.2 nM |
| Cell Proliferation | MCF-7 | GI50 | 25.8 nM |
| Reporter Gene Assay | HEK293T (FOXO) | IC50 | 15.1 nM |
Table 2: Effect of Compound 177 on Protein Phosphorylation in MCF-7 Cells
| Treatment Concentration (nM) | p-Akt (Ser473) / Total Akt (Fold Change) | p-S6K (Thr389) / Total S6K (Fold Change) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.95 | 0.92 |
| 1 | 0.68 | 0.65 |
| 10 | 0.21 | 0.18 |
| 100 | 0.05 | 0.04 |
Conclusion
The protocols and methodologies outlined in this application note provide a comprehensive framework for characterizing the effects of Compound 177 on the PI3K/Akt/mTOR signaling pathway. By employing a combination of biochemical and functional assays, researchers can elucidate the mechanism of action, determine the potency, and assess the cellular consequences of treatment with this and other targeted inhibitors. The systematic approach described here is essential for advancing our understanding of novel therapeutic agents and their potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CST | Cell Signaling Technology [cellsignal.com]
- 8. raybiotech.com [raybiotech.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Cell-based Reporter Assays: Measure 45 Signaling Pathway Activity in Any Cell Type | PDF [slideshare.net]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound 177 Concentration for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of Compound 177. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound 177 in cell-based assays?
A1: The optimal concentration for Compound 177 is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific setup. A good starting point is to test a wide range of concentrations centered around the compound's IC50 (half-maximal inhibitory concentration) value, if known. If the IC50 is unknown, a broad range from 1 nM to 100 µM is recommended for initial screening.
Q2: How can I determine the optimal, non-toxic concentration of Compound 177 for my experiments?
A2: Determining the optimal, non-toxic concentration requires a careful balance between achieving the desired biological effect and maintaining cell viability. A dose-response experiment is the most effective method. This involves treating cells with a serial dilution of Compound 177 and assessing both the target inhibition and cell viability. The goal is to identify the lowest concentration that produces the desired effect without causing significant cytotoxicity.[1]
Q3: What are the common causes of inconsistent results when using Compound 177?
A3: Inconsistent results with small molecule inhibitors like Compound 177 can stem from several factors:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solvent Effects: The solvent used to dissolve Compound 177 (e.g., DMSO) can be toxic to cells at higher concentrations.[1]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular response.
-
Pipetting Errors: Inaccurate dilutions can lead to significant variations in the final concentration.
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment with Compound 177.
-
Possible Cause: The concentration of Compound 177 is too high, leading to off-target effects or general toxicity.[1]
-
Solution:
-
Perform a dose-response curve to identify a non-toxic concentration range. Start with a much lower concentration and titrate up.
-
Reduce the incubation time with the compound.
-
Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically <0.5%).[1]
-
Issue 2: No observable effect of Compound 177 on the target.
-
Possible Cause: The concentration of Compound 177 is too low to effectively engage its target.
-
Solution:
-
Increase the concentration of Compound 177 in a stepwise manner.
-
Verify the activity of your Compound 177 stock. It may have degraded.
-
Ensure the compound is soluble in the culture medium at the tested concentrations.
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting inaccuracies during compound dilution, or edge effects in the culture plate.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and be meticulous with dilutions.
-
Avoid using the outer wells of the plate, as they are more prone to evaporation.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening of Compound 177
| Cell Line Type | Seeding Density (cells/well) | Recommended Starting Concentration Range |
| Adherent Cancer Cell Line (e.g., HeLa) | 5,000 - 10,000 | 10 nM - 50 µM |
| Suspension Cancer Cell Line (e.g., Jurkat) | 20,000 - 50,000 | 1 nM - 20 µM |
| Primary Cells | 10,000 - 20,000 | 0.1 nM - 10 µM |
Table 2: Hypothetical Properties of Compound 177
| Property | Value | Notes |
| IC50 (Target Kinase X) | 50 nM | Determined by in vitro kinase assay. |
| Cellular EC50 (HeLa cells) | 500 nM | Concentration for 50% effect in a cell-based assay. |
| Solubility in DMSO | 100 mM | Stock solution should be clear. |
| Solubility in Aqueous Media | 10 µM | May precipitate at higher concentrations in media. |
| Recommended Solvent | DMSO | Keep final concentration in media below 0.5%. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Compound 177 using a Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2X serial dilution of Compound 177 in culture medium. A typical range would be from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove the old media from the cells and add the diluted Compound 177 and vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the relevant assay to measure the desired effect (e.g., western blot for target phosphorylation, reporter gene assay, or a cell proliferation assay like MTS/MTT).
-
Data Analysis: Plot the response versus the log of the Compound 177 concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Assessing Cytotoxicity of Compound 177
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Treatment: Treat cells with the same serial dilutions of Compound 177 used in the dose-response assay.
-
Incubation: Incubate for the same duration as the primary experiment.
-
Viability Assay: Use a cell viability assay such as MTS, MTT, or a live/dead cell stain.
-
Data Analysis: Plot cell viability versus the log of the Compound 177 concentration to determine the CC50 (cytotoxic concentration 50%). The optimal concentration for your experiments should be well below the CC50.
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound 177.
Caption: Workflow for optimizing Compound 177 concentration.
Caption: Troubleshooting decision tree for high cell death.
References
Preventing degradation of Protein kinase G inhibitor-3 in solution
Here is a technical support center with troubleshooting guides and FAQs for preventing the degradation of Protein Kinase G Inhibitor-3 in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation and ensure the stability of Protein Kinase G (PKG) Inhibitor-3 in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing inconsistent results and a gradual loss of compound activity in my assays. What could be the cause?
Q2: My PKG Inhibitor-3 solution, which was initially colorless, has developed a yellow tint. What does this mean?
A change in the color of your solution is a strong indicator of chemical degradation or oxidation.[1] This can be triggered by factors such as prolonged exposure to light, oxygen, or reactive impurities in the solvent. Do not use a discolored solution. It is critical to assess the integrity of the compound before proceeding with your experiments.
Q3: I noticed precipitation in my frozen DMSO stock solution after thawing it. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit was exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture, which can affect solubility and stability over time.[3]
-
Concentration: Storing solutions at extremely high concentrations increases the likelihood of precipitation. If this is a recurring issue, consider storing your stock at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the inhibitor is completely redissolved before making dilutions. Avoid using heat to expedite thawing.[1][4]
Q4: My inhibitor precipitates immediately after I dilute my DMSO stock into an aqueous buffer for my experiment. What should I do?
This common issue occurs when the kinetic solubility of the hydrophobic compound is exceeded in the aqueous medium.[5]
-
Lower the Final Concentration: Your compound has likely surpassed its aqueous solubility limit. Try using a lower final concentration in your assay.[3]
-
Optimize DMSO Concentration: While minimizing DMSO is important, a final concentration of up to 0.5% is often necessary to maintain solubility and is tolerated in many cell-based assays. Always run a vehicle control with the same final DMSO concentration to rule out solvent effects.[3]
-
Adjust Buffer pH: The solubility of many compounds is dependent on pH.[6][7] You may need to experiment with different buffer pH values to find the optimal range for PKG Inhibitor-3.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of PKG Inhibitor-3?
Proper preparation and storage are critical for maintaining the compound's integrity.
-
Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions (e.g., 10 mM).[2][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots.[8][9]
-
Storage: Store the aliquots in tightly sealed, light-protected vials (e.g., amber glass or polypropylene tubes) at -20°C for short-to-medium-term storage (months) or at -80°C for long-term storage (up to a year or more).[1][2][8]
Q2: Can I store working solutions of PKG Inhibitor-3 diluted in aqueous buffers like PBS or cell culture media?
It is strongly recommended not to store PKG Inhibitor-3 in aqueous buffers for any significant length of time (i.e., more than a few hours).[8] Small molecules are far more susceptible to degradation via hydrolysis in aqueous solutions. Prepare fresh working solutions from your frozen DMSO stock for each experiment.[2]
Q3: What are the primary factors that can cause PKG Inhibitor-3 to degrade?
Several environmental factors can accelerate the degradation of small molecule inhibitors.[10]
-
Temperature: Elevated temperatures speed up chemical degradation. Store stock solutions at -20°C or -80°C.[8][11]
-
Light: Exposure to UV and visible light can cause photochemical degradation. Store solutions in amber vials or wrap containers in foil.[8][10][11]
-
pH: The stability of many compounds is pH-dependent.[6] Degradation via hydrolysis can be catalyzed by acidic or basic conditions.[10]
-
Oxygen: Compounds can be susceptible to oxidation. To mitigate this for long-term storage, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[8]
Q4: How can I confirm if my inhibitor has degraded?
If you suspect degradation, you can perform analytical or functional tests.
-
Analytical Chemistry: Use High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (LC-MS) to check the purity of your solution. The appearance of new peaks or a decrease in the area of the main compound peak over time indicates degradation.[5]
-
Functional Assay: Perform a time-course experiment. Measure the inhibitor's activity at different time points after adding it to your assay medium. A decrease in potency over time suggests instability in the assay conditions.[3]
Data Presentation
Table 1: Recommended Storage Conditions for PKG Inhibitor-3
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Lyophilized Powder) | N/A | -20°C or -80°C | Years | Protect from light and moisture. Store in a desiccator.[8] |
| Stock Solution | Anhydrous DMSO | -20°C | 1-3 Months | Aliquot into single-use vials to avoid freeze-thaw cycles.[9] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 Year | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles.[8][9] |
| Working Solution | Aqueous Buffer | Room Temp or 4°C | Hours | Prepare fresh before each experiment. Do not store.[8] |
Table 2: Key Factors Influencing Inhibitor Stability and Mitigation Strategies
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Accelerates chemical degradation (hydrolysis, oxidation).[6][10] | Store stock solutions at -20°C or -80°C. Avoid leaving solutions at room temperature for extended periods. |
| Light | Can induce photochemical degradation.[8][11] | Use amber vials or wrap storage containers in aluminum foil. Minimize exposure to ambient light during experiments. |
| pH | Can catalyze hydrolysis, especially at acidic or basic extremes.[6][10] | Prepare fresh working solutions in a buffered system appropriate for your experiment. Do not store in aqueous buffers long-term. |
| Oxygen | Can cause oxidative degradation.[8] | For long-term storage, purge vial headspace with an inert gas (argon or nitrogen). Ensure vials are tightly sealed. |
| Freeze-Thaw Cycles | Can cause precipitation and introduce moisture into DMSO stocks.[1][3] | Prepare single-use aliquots of your stock solution to avoid repeated thawing of the main stock. |
| Solvent Purity | Water or impurities in solvents can promote degradation.[2] | Use anhydrous, high-purity grade solvents (e.g., DMSO) for preparing stock solutions. |
| Container Material | Compounds may adhere to certain plastics, or contaminants may leach out.[1] | Use amber glass vials or certified low-binding polypropylene tubes for storage. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol provides a general method to evaluate the chemical stability of PKG Inhibitor-3 in a specific solution over time.[12][13]
Objective: To quantify the percentage of intact PKG Inhibitor-3 remaining in solution under specific conditions (e.g., in cell culture medium at 37°C).
Materials:
-
PKG Inhibitor-3 DMSO stock solution
-
Experimental buffer (e.g., cell culture medium, PBS)
-
HPLC-grade acetonitrile or methanol
-
HPLC system with a UV or PDA detector and a suitable C18 column
-
Microcentrifuge tubes
Methodology:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of PKG Inhibitor-3 in your desired experimental buffer at the final working concentration.
-
Immediately take a 100 µL aliquot.
-
Quench any potential degradation by adding 100 µL of cold acetonitrile or methanol to precipitate proteins and stabilize the inhibitor.
-
Vortex, then centrifuge at >12,000 x g for 10 minutes to pellet precipitated material.
-
Transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
-
Incubate and Collect Time Points:
-
Incubate the remaining bulk solution under the desired test conditions (e.g., 37°C in a cell culture incubator).
-
At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), repeat the quenching and preparation steps from step 1 to collect additional samples.
-
-
HPLC Analysis:
-
Analyze all samples using an established HPLC method capable of separating the parent compound from potential degradants.[14][15]
-
The mobile phase will typically be a gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile at a wavelength where the inhibitor has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the intact PKG Inhibitor-3 peak in each chromatogram.
-
Calculate the percentage of inhibitor remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Plot the % remaining versus time to determine the stability profile of the inhibitor under your experimental conditions.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rch.org.au [rch.org.au]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scitechnol.com [scitechnol.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. scispace.com [scispace.com]
- 13. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Efficacy of GSK-3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Glycogen Synthase Kinase-3 (GSK-3) inhibitors. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to help you overcome common challenges and improve the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK-3 inhibitors?
A1: GSK-3 inhibitors primarily work by targeting and blocking the kinase activity of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase that is typically constitutively active and plays a role in various cellular processes by phosphorylating a wide range of substrates.[2][3][4] By inhibiting GSK-3, these compounds prevent the phosphorylation of its downstream targets, thereby modulating signaling pathways involved in metabolism, cell cycle, and apoptosis.[1] For instance, inhibition of GSK-3 can prevent the degradation of β-catenin, a key component of the Wnt signaling pathway.[1][2]
Q2: How do I select the appropriate GSK-3 inhibitor for my experiment?
A2: The choice of a GSK-3 inhibitor depends on several factors:
-
Specificity: Determine if a broad-spectrum or a highly selective inhibitor is needed. Some inhibitors target both GSK-3α and GSK-3β isoforms, while others may have off-target effects on other kinases like CDKs.[1][3]
-
Mechanism of Action: Inhibitors can be ATP-competitive, non-ATP-competitive, or substrate-competitive.[5] Substrate-competitive inhibitors are often more selective.[6][7]
-
Cell Permeability: For cell-based assays, a cell-permeable inhibitor is essential.[8]
-
IC50 Value: A lower IC50 value indicates a more potent inhibitor. It is crucial to consider the effective concentration for your specific cell line or experimental system.[8]
Q3: What are the recommended storage and handling conditions for GSK-3 inhibitors?
A3: Proper storage is critical to maintain the stability and activity of GSK-3 inhibitors.
-
Solid Form: Store the solid compound at the recommended temperature, typically -20°C, in a tightly sealed container.[9][10]
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9][11]
Q4: How can I confirm that the GSK-3 inhibitor is active in my cells?
A4: The most common method is to perform a Western blot to analyze the phosphorylation status of downstream GSK-3 substrates.[12] A decrease in the phosphorylation of targets like β-catenin (at Ser33/37/Thr41) or Tau at specific phospho-epitopes indicates successful GSK-3 inhibition.[12] An increase in the total β-catenin protein levels is also a reliable indicator.[6]
Troubleshooting Guides
Problem: High Variability in Cell-Based Assay Results
| Question | Possible Cause | Suggested Solution |
| Are you observing inconsistent IC50 values? | Cell passage number and confluency can affect cellular responses. Different batches of fetal bovine serum (FBS) can also introduce variability.[12] | Maintain a consistent cell passage number. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. Use a single, qualified batch of FBS for a series of experiments.[12] |
| Is there an "edge effect" in your multi-well plates? | Evaporation from the outer wells can concentrate the compound and affect cell health.[10][12] | Avoid using the outer wells for experimental samples. Fill them with sterile water or media to maintain humidity.[12] |
| Is the inhibitor precipitating out of solution? | Many kinase inhibitors have poor aqueous solubility.[9] | Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in the culture medium is low (<0.1%) and consistent across all treatments.[8][13] If precipitation occurs upon dilution, consider using a surfactant or co-solvent.[9] |
Problem: Difficulty Confirming Target Engagement
| Question | Possible Cause | Suggested Solution |
| How can I be sure the inhibitor is targeting GSK-3 in my cells? | Direct measurement of GSK-3 activity can be challenging. | Perform a Western blot to assess the phosphorylation of a direct GSK-3 substrate, such as β-catenin or Tau. A decrease in phosphorylation confirms target engagement.[12] |
| I don't see a change in the phosphorylation of my target protein. What should I check? | The antibody may not be specific or sensitive enough. The timing of cell lysis might be off, as protein phosphorylation can be transient. The inhibitor concentration may be too low for your specific cell line.[10][12] | Validate your antibody. Perform a time-course experiment to determine the optimal time point for cell lysis. Conduct a dose-response experiment to find the effective concentration of the inhibitor.[10] |
| The inhibitor shows no effect in my assay. | The GSK-3 pathway may not be active under your basal experimental conditions.[12] | Confirm that GSK-3 is active in your cell model. GSK-3 is often constitutively active, but this should be verified.[3][12] |
Data Summary
Table 1: IC50 Values of Selected GSK-3 Inhibitors
| Inhibitor | Target(s) | IC50 (in vitro) | Cell-Based Potency | Reference |
| CHIR-99021 | GSK-3α/β | 6.7 nM (GSK-3β) | ~10 nM | [12] |
| AR-A014418 | GSK-3 | 38 nM | - | [6] |
| Compound 4-4 | GSK-3 (SCI) | ~1-4 µM | - | [6] |
| Indirubin | GSK-3, CDKs | Nanomolar range | - | [3] |
SCI: Substrate Competitive Inhibitor
Experimental Protocols
Protocol 1: Western Blot for β-Catenin Stabilization
This protocol is used to confirm GSK-3 inhibition by assessing the levels of total β-catenin.
Materials:
-
GSK-3 inhibitor of choice
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the GSK-3 inhibitor for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes, vortexing periodically.[12]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12][14]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Develop the blot using an ECL substrate and visualize the bands.[12]
-
-
Data Analysis: Quantify band intensities and normalize the β-catenin signal to the loading control. An increase in total β-catenin indicates GSK-3 inhibition.[12]
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of the GSK-3 inhibitor on a cell line.
Materials:
-
GSK-3 inhibitor
-
Cell line of interest
-
96-well cell culture plates
-
MTT solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.[15]
-
Compound Preparation: Prepare a serial dilution of the GSK-3 inhibitor in culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 10 µM.[15]
-
Cell Treatment: Remove the old medium and add the medium containing different concentrations of the inhibitor. Include vehicle and no-treatment controls.[15]
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[15]
-
Data Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]
Visualizations
References
- 1. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site [mdpi.com]
- 7. GSK-3 inhibition: achieving moderate efficacy with high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Sunitinib (as a representative for "Compound 177")
Disclaimer: Publicly available information on a specific "Compound 177" is not available. This technical support center uses Sunitinib, a well-characterized multi-targeted tyrosine kinase inhibitor, as a representative example to address the off-target effects of small molecule inhibitors. Sunitinib is known to inhibit multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and known off-targets of Sunitinib?
A1: Sunitinib is an oral multi-targeted tyrosine kinase inhibitor.[1][3] Its primary targets include VEGFRs (1, 2, and 3), PDGFRs (α and β), KIT, FLT3, and RET.[2][3][4][5] However, like many kinase inhibitors, Sunitinib exhibits polypharmacology, binding to numerous other kinases with varying affinities. These off-target interactions can lead to both therapeutic benefits and adverse effects.[4] A summary of its kinase selectivity is provided in the data table below.
Q2: How can off-target effects of Sunitinib impact my experimental results?
Q3: A known off-target of Sunitinib is not expressed in my cell line. Can I still see off-target effects?
A3: Yes. Even if a known off-target is not expressed, Sunitinib may interact with other, uncharacterized proteins in your specific experimental system. Kinome-wide profiling is often necessary to fully characterize the selectivity of an inhibitor in a given cellular context. Furthermore, off-target effects can be indirect. Inhibition of an unintended kinase can lead to downstream signaling alterations that produce unexpected phenotypes.
Q4: What is the difference between on-target and off-target toxicity?
A4: On-target toxicity occurs when inhibition of the intended therapeutic target leads to adverse effects. For example, inhibiting a kinase that is crucial for the survival of both cancer cells and healthy tissues. Off-target toxicity, on the other hand, results from the inhibition of unintended molecular targets. The cardiotoxicity associated with Sunitinib, for instance, has been linked to its off-target inhibition of AMP-activated protein kinase (AMPK).[6]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity in a Cell-Based Assay
-
Symptom: You observe a greater-than-expected decrease in cell viability, or toxicity in a cell line that does not express the primary target of Sunitinib.
-
Possible Cause: This is a classic sign of off-target effects. Sunitinib may be inhibiting one or more kinases that are essential for the survival of your specific cell line.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm that your cell line does not express the primary on-targets of Sunitinib using Western blot or qPCR.
-
Consult Kinase Selectivity Data: Refer to the kinase selectivity profile of Sunitinib (see table below). Identify potent off-targets that are known to be expressed in your cell line and are involved in cell survival pathways.
-
Use an Orthogonal Inhibitor: Test a structurally different inhibitor for your primary target that has a distinct off-target profile. If the unexpected toxicity persists, it may be an on-target effect. If the toxicity is diminished, it is likely due to an off-target effect of Sunitinib.
-
Genetic Knockdown: Use siRNA or CRISPR to specifically knock down your target of interest. This is the most definitive way to confirm that the observed phenotype is due to on-target inhibition.
-
Issue 2: Paradoxical Pathway Activation
-
Symptom: You are using Sunitinib to inhibit a kinase in a specific signaling pathway, but you observe an unexpected activation of a downstream component of that pathway or a parallel pathway.
-
Possible Cause: Kinase inhibitors can sometimes lead to paradoxical pathway activation through feedback loops or by inhibiting a kinase that normally suppresses another pathway.
-
Troubleshooting Steps:
-
Map the Signaling Network: Carefully review the known signaling pathways related to your target of interest. Look for known feedback mechanisms or crosstalk with other pathways.
-
Perform a Time-Course Experiment: Analyze the phosphorylation status of key pathway components at different time points after Sunitinib treatment. This can help to distinguish between direct and indirect effects.
-
Measure Kinase Activity Directly: Use an in vitro kinase assay to confirm that Sunitinib is indeed inhibiting your target kinase as expected.
-
Consider Off-Target Effects: Investigate whether Sunitinib is inhibiting a negative regulator of the pathway you are studying.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for Sunitinib.
Quantitative Data on Sunitinib's Kinase Selectivity
The following table summarizes the inhibitory activity of Sunitinib against a panel of on-target and off-target kinases. IC50 is the half-maximal inhibitory concentration.
| Kinase Target | IC50 (nM) | Target Class | Reference |
| PDGFRβ | 2 | On-Target | [7] |
| VEGFR2 | 80 | On-Target | [7] |
| KIT | - | On-Target | [1][3] |
| FLT3 | 30-250 | On-Target | [8] |
| RET | - | On-Target | [2][5] |
| AMPK | 216 | Off-Target | [6] |
| FGFR1 | 830 (Ki) | Off-Target | [5] |
| Akt1 | >3800 | Off-Target | [6] |
| ERK1 | >10000 | Off-Target | [6] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Effects
This protocol provides a general workflow for activity-based kinome profiling to identify the cellular targets of Sunitinib.
Objective: To identify the kinases that are inhibited by Sunitinib in a cellular lysate.
Principle: This method utilizes kinase inhibitors immobilized on beads to capture active kinases from a cell lysate. The captured kinases are then identified and quantified by mass spectrometry.
Workflow for Kinome Profiling
Caption: Workflow for kinome profiling.
Materials:
-
Cell line of interest
-
Sunitinib
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Multiplexed inhibitor beads (kinobeads)
-
Wash buffers
-
Elution buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture and Lysis: Culture your cells of interest to the desired confluency. Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
Incubation with Inhibitor: Incubate the cell lysate with Sunitinib at various concentrations or with DMSO as a vehicle control.
-
Kinase Capture: Add the multiplexed inhibitor beads to the lysates and incubate to allow for the binding of active kinases.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides to determine the relative abundance of each kinase in the Sunitinib-treated samples compared to the control. A decrease in the amount of a specific kinase captured in the presence of Sunitinib indicates that it is a target of the inhibitor.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a Cellular Thermal Shift Assay (CETSA) to confirm the engagement of Sunitinib with a specific target protein in intact cells.[9][10]
Objective: To determine if Sunitinib binds to and stabilizes a target protein within a cellular context.
Principle: The binding of a ligand (e.g., Sunitinib) to its target protein can increase the thermal stability of the protein. CETSA measures this change in stability by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Signaling Pathway with Off-Target Effect
Caption: Sunitinib's on- and off-target effects.
Materials:
-
Cell line expressing the target of interest
-
Sunitinib
-
DMSO
-
PBS
-
Protease inhibitors
-
Thermocycler or heating block
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Western blot reagents and equipment
-
Antibody against the target protein and a loading control
Procedure:
-
Cell Treatment: Treat cultured cells with Sunitinib or DMSO for a specified period.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the levels of the target protein by Western blotting. Use a loading control (e.g., actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the Sunitinib-treated and control samples. A shift in the melting curve to a higher temperature in the presence of Sunitinib indicates target engagement and stabilization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Protein Kinase G (PKG) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commonly used Protein Kinase G (PKG) inhibitors. Due to the ambiguity and lack of extensive research on a compound specifically named "Protein Kinase G inhibitor-3," this guide will focus on a selection of well-characterized and widely utilized PKG inhibitors: KT5823 , Rp-8-pCPT-cGMPS , and the peptide-based inhibitors DT-2 and DT-3 . The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs.
Introduction to Protein Kinase G (PKG)
Protein Kinase G is a serine/threonine-specific protein kinase that plays a crucial role in various physiological processes. It is a key mediator of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is integral to regulating smooth muscle relaxation, platelet aggregation, neuronal function, and cell growth and differentiation. Dysregulation of the PKG signaling pathway has been implicated in cardiovascular diseases, neurological disorders, and cancer.
Overview of Compared PKG Inhibitors
The inhibitors compared in this guide represent different classes and mechanisms of action, providing a range of tools for studying PKG function.
-
KT5823: A potent, cell-permeable inhibitor that acts by competing with ATP at the kinase's catalytic site.
-
Rp-8-pCPT-cGMPS: A cGMP analog that acts as a competitive antagonist at the cGMP-binding sites on PKG, preventing its activation.
-
DT-2 and DT-3: Peptide-based inhibitors derived from the pseudosubstrate domain of PKG, acting as competitive inhibitors at the substrate-binding site.
Quantitative Comparison of PKG Inhibitors
The following table summarizes the key quantitative parameters for the selected PKG inhibitors, including their potency (IC50 and Ki values) and selectivity against other common protein kinases.
| Inhibitor | Target PKG Isoform(s) | Mechanism of Action | IC50/Ki (PKG) | Selectivity (IC50/Ki for other kinases) | Cell Permeability |
| KT5823 | PKG | ATP-competitive | Ki: ~0.23 µM[1][2] | PKA: Ki > 10 µM; PKC: Ki ~4 µM[1][2] | Yes |
| Rp-8-pCPT-cGMPS | PKG Iα, Iβ, II | cGMP antagonist | Ki: ~0.5 µM (PKG Iα)[3] | PKA: ~100-fold selective for PKG over PKA | Yes |
| DT-2 | PKG Iα | Substrate-competitive | Ki: ~12.5 nM | Highly selective for PKG over PKA | Yes |
| DT-3 | PKG Iα | Substrate-competitive | Ki: ~1 µM | PKA: Ki ~20 mM (very low affinity) | Yes |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of inhibitor studies. Below are generalized protocols for common assays used to characterize PKG inhibitors.
In Vitro Kinase Inhibition Assay (IC50 and Ki Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PKG.
Objective: To determine the concentration of an inhibitor required to reduce PKG activity by 50% (IC50) and to calculate the inhibitor constant (Ki).
Materials:
-
Purified recombinant PKG enzyme
-
Fluorescently labeled or radiolabeled peptide substrate for PKG (e.g., a derivative of VASP)
-
ATP
-
cGMP (for activation of PKG)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (serial dilutions)
-
96- or 384-well assay plates
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In the assay plate, add the PKG enzyme, cGMP, and the peptide substrate.
-
Add the serially diluted inhibitor or vehicle control to the wells.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the amount of phosphorylated substrate using the plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration and its Km value.
Kinase Selectivity Profiling
This experiment assesses the specificity of an inhibitor by testing its activity against a panel of other protein kinases.
Objective: To determine the off-target effects of a PKG inhibitor.
Materials:
-
A panel of purified protein kinases (e.g., PKA, PKC, CAMKII, etc.)
-
Specific substrates for each kinase in the panel
-
Test inhibitor at one or more concentrations
-
Reagents and equipment for the in vitro kinase assay as described above.
Procedure:
-
Perform in vitro kinase assays for each kinase in the panel in the presence and absence of the test inhibitor.
-
A single high concentration of the inhibitor (e.g., 10 µM) can be used for initial screening.
-
For any kinases that show significant inhibition, a full IC50 determination should be performed.
-
The results are typically presented as the percent inhibition at a given concentration or as IC50 values for each kinase.
-
Selectivity is determined by comparing the IC50 or Ki value for PKG to that of other kinases. A higher ratio indicates greater selectivity for PKG.
Cell-Based PKG Activity Assay (VASP Phosphorylation)
This assay measures the activity of PKG in intact cells by quantifying the phosphorylation of a key downstream substrate, Vasodilator-Stimulated Phosphoprotein (VASP).
Objective: To confirm the efficacy of a PKG inhibitor in a cellular context.
Materials:
-
Cultured cells that express PKG (e.g., platelets, smooth muscle cells, or transfected cell lines).
-
PKG activator (e.g., 8-Bromo-cGMP or a nitric oxide donor like sodium nitroprusside).
-
Test inhibitor.
-
Cell lysis buffer.
-
Antibodies: primary antibody specific for phosphorylated VASP (Ser239) and a total VASP antibody.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
SDS-PAGE and Western blotting equipment.
-
Flow cytometer (for a high-throughput alternative).
Procedure (Western Blotting):
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Stimulate the cells with a PKG activator to induce VASP phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody against phospho-VASP (Ser239).
-
Wash and then incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent.
-
To normalize, the membrane can be stripped and re-probed with an antibody against total VASP.
-
Quantify the band intensities to determine the level of VASP phosphorylation relative to the total VASP.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in signaling pathways and the logical flow of experiments is essential for a clear understanding.
Caption: The canonical cGMP-PKG signaling pathway.
Caption: Experimental workflow for comparing PKG inhibitors.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Mammalian Protein Kinase G (PKG) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of commercially available inhibitors targeting mammalian Protein Kinase G (PKG), a key enzyme in the cGMP-PKG signaling pathway. The selection of a potent and specific inhibitor is critical for accurately dissecting the physiological roles of PKG and for the development of targeted therapeutics.
It is important to note that the compound referred to as "Protein kinase G inhibitor-3" (also known as Compound 177) is an inhibitor of mycobacterial serine/threonine protein kinases. As there is no publicly available data on its activity against mammalian PKG, it is not included in this comparison. This guide will focus on well-characterized inhibitors of mammalian PKG.
Quantitative Comparison of Mammalian PKG Inhibitors
The following table summarizes the in vitro inhibitory potency of two commonly used mammalian PKG inhibitors, KT5823 and Rp-8-Br-PET-cGMPS, against PKG and other related kinases. This data is essential for assessing their selectivity.
| Inhibitor | Target Kinase | IC50 / Ki | Off-Target Kinases | IC50 / Ki |
| KT5823 | Protein Kinase G (PKG) | Ki: 0.23 µM[1] | Protein Kinase A (PKA) | Ki: >10 µM[2] |
| IC50: 60 nM (SNP-stimulated) | Protein Kinase C (PKC) | Ki: 4 µM[2] | ||
| Rp-8-Br-PET-cGMPS | Protein Kinase G (PKG) | Competitive inhibitor (quantitative Ki not specified in reviewed sources) | Protein Kinase A (PKA) | Binds to PKA1α[3] |
| Phosphodiesterase 1β (PDE1β) | Binds[3] | |||
| Phosphodiesterase 1c (PDE1c) | Binds[3] | |||
| Phosphodiesterase 6α (PDE6α) | Binds[3] |
Note: A lower Ki or IC50 value indicates higher potency. The selectivity of an inhibitor is determined by the ratio of its potency against the target kinase versus off-target kinases.
Experimental Protocols
The determination of inhibitor specificity is paramount for the interpretation of experimental results. Below are detailed methodologies for key experiments used to characterize the inhibitors cited in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinases (e.g., PKG, PKA, PKC)
-
Specific peptide substrate for each kinase
-
Test inhibitor (e.g., KT5823) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
ATP
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a reaction tube, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the reaction tubes. A control reaction with solvent only should be included.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 or Ki value by fitting the data to a dose-response curve.
Affinity Chromatography for Target Identification
This method is used to identify the binding partners of a ligand (e.g., a kinase inhibitor) from a complex protein mixture, such as a cell lysate.
Materials:
-
Kinase inhibitor-coupled affinity resin (e.g., Rp-8-Br-PET-cGMPS immobilized on a solid support)
-
Control resin (without the immobilized inhibitor)
-
Cell or tissue lysate
-
Binding/wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Incubate the cell lysate with the inhibitor-coupled affinity resin and the control resin in parallel.
-
Allow proteins to bind to the resins.
-
Wash the resins extensively with the binding/wash buffer to remove non-specific binders.
-
Elute the specifically bound proteins from the resins using the elution buffer.
-
Identify the eluted proteins using mass spectrometry.
-
Compare the proteins identified from the inhibitor-coupled resin to those from the control resin to determine the specific binding partners of the inhibitor.
Visualizations
Mammalian cGMP-PKG Signaling Pathway
The following diagram illustrates the central role of Protein Kinase G in the cGMP signaling cascade.
Caption: The mammalian cGMP-PKG signaling pathway.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
This diagram outlines the general steps involved in assessing the specificity of a kinase inhibitor.
Caption: Workflow for determining kinase inhibitor specificity.
References
A Tale of Two Kinase Inhibitors: A Comparative Guide to Rp-8-Br-PET-cGMPS and Protein Kinase G Inhibitor-3
For researchers navigating the complex landscape of signal transduction, the selection of a specific and potent protein kinase inhibitor is a critical decision that can shape the outcome of an experiment. This guide provides a detailed comparison of two compounds, Rp-8-Br-PET-cGMPS and a lesser-known molecule referred to as Protein Kinase G Inhibitor-3 (also known as Compound 177), to aid researchers in making an informed choice for their studies of cGMP-mediated signaling pathways.
Overview and Target Specificity
Rp-8-Br-PET-cGMPS is a well-characterized and widely used competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] It is a cGMP analog that is valued for its cell permeability and selectivity for PKG over cAMP-dependent protein kinase (PKA), making it a valuable tool for dissecting cGMP signaling cascades in mammalian cells.[2]
In stark contrast, This compound (Compound 177) is an inhibitor of mycobacterial serine/threonine protein kinases.[3] Current scientific literature does not support its use as an inhibitor of mammalian PKG. Therefore, for researchers studying PKG signaling in mammalian systems, Rp-8-Br-PET-cGMPS is the appropriate and well-documented choice.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for Rp-8-Br-PET-cGMPS. No equivalent data for this compound on mammalian PKG is available.
| Inhibitor | Target Kinase | Inhibitor Constant (Ki) | IC50 | Organism/System |
| Rp-8-Br-PET-cGMPS | PKG Iα | 0.03 µM | - | Purified enzyme |
| PKG Iβ | 0.03 µM | - | Purified enzyme | |
| PKA Type II | 10 µM | - | Purified enzyme |
Data sourced from Butt et al., 1995.[2]
Mechanism of Action
Rp-8-Br-PET-cGMPS acts as a competitive antagonist at the cGMP binding site on the regulatory domain of PKG. By occupying this site, it prevents the binding of endogenous cGMP, thereby locking the kinase in its inactive conformation and preventing the phosphorylation of its downstream substrates.
The mechanism of action for This compound has been described in the context of mycobacterial kinases and is not relevant to mammalian PKG inhibition.
Experimental Applications and Protocols
Rp-8-Br-PET-cGMPS has been successfully employed in a variety of experimental settings to probe the physiological roles of PKG.
Vasodilation Assays
One of the key roles of the cGMP/PKG signaling pathway is the regulation of smooth muscle tone and vasodilation. Rp-8-Br-PET-cGMPS has been used to demonstrate the involvement of PKG in nitrovasodilator-induced relaxation of blood vessels.[1][4]
Experimental Protocol: Isometric Tension Recording in Isolated Blood Vessels
-
Tissue Preparation: Isolate porcine coronary arteries and cut them into rings (3-4 mm in length). Suspend the rings in organ chambers filled with Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.
-
Pre-contraction: Contract the arterial rings with a vasoconstrictor agent (e.g., U46619).
-
Inhibitor Incubation: Once a stable contraction is achieved, incubate the tissues with Rp-8-Br-PET-cGMPS at the desired concentration (e.g., 3 x 10⁻⁵ M) for a specified period.
-
Vasodilator Challenge: Generate cumulative concentration-response curves to a vasodilator that acts via the cGMP pathway (e.g., 8-Br-cGMP or a nitric oxide donor).
-
Data Analysis: Measure the relaxation response as a percentage of the pre-contraction. Compare the concentration-response curves in the presence and absence of Rp-8-Br-PET-cGMPS to determine the inhibitory effect.
Platelet Aggregation Assays
PKG plays an inhibitory role in platelet activation and aggregation. Rp-8-Br-PET-cGMPS can be used to reverse the anti-aggregatory effects of agents that elevate intra-platelet cGMP levels.[5]
Experimental Protocol: Light Transmittance Aggregometry
-
Platelet Preparation: Obtain platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Inhibitor Pre-incubation: Incubate the PRP with Rp-8-Br-PET-cGMPS (e.g., 25 µM) or vehicle control for a defined time (e.g., 3 minutes) at 37°C in an aggregometer cuvette with stirring.
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP) to induce aggregation.
-
Measurement: Monitor the change in light transmittance through the platelet suspension over time. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Data Analysis: Quantify the extent of platelet aggregation and compare the results from inhibitor-treated and control samples.
Signaling Pathway and Experimental Workflow Visualizations
Caption: cGMP/PKG signaling pathway and the inhibitory action of Rp-8-Br-PET-cGMPS.
Caption: Generalized experimental workflows for vasodilation and platelet aggregation assays.
Conclusion
References
- 1. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]
A Comparative Guide to the Reproducibility and Performance of Lutetium-177 (¹⁷⁷Lu) Labeled Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lutetium-177 (¹⁷⁷Lu) labeled compounds, with a focus on ¹⁷⁷Lu-PSMA-617 for prostate cancer and ¹⁷⁷Lu-DOTATATE for neuroendocrine tumors. The guide is intended to be a valuable resource for researchers by detailing experimental protocols, presenting comparative performance data, and discussing the reproducibility of experiments involving these important therapeutic agents.
Overview and Mechanism of Action
Lutetium-177 is a beta-emitting radionuclide that is chelated to a targeting molecule, which in turn selectively binds to specific receptors overexpressed on the surface of cancer cells. This targeted delivery of radiation induces DNA damage, primarily through the formation of double-strand breaks, leading to cell cycle arrest and apoptosis of the cancer cells.
Below is a diagram illustrating the general mechanism of action for ¹⁷⁷Lu-labeled radiopharmaceuticals.
Caption: General mechanism of action for ¹⁷⁷Lu-PSMA radioligands.
Comparative Performance Data
The following tables summarize the performance of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-DOTATATE in comparison to their respective alternatives.
Table 1: Comparison of ¹⁷⁷Lu-PSMA-617 with Alternatives for Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Performance Metric | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T | Cabazitaxel | Androgen Receptor Pathway Inhibitors (ARPI) | ²²⁵Ac-PSMA-617 |
| Efficacy | |||||
| Overall Survival (OS) | Significant improvement vs. comparators | Median OS of 12 months | Lower 3-year survival rate vs. ¹⁷⁷Lu-PSMA-617 | Lower OS HR vs. ¹⁷⁷Lu-PSMA-617 | Promising in patients who failed ¹⁷⁷Lu-PSMA therapy |
| Radiographic Progression-Free Survival (rPFS) | Significant improvement vs. comparators | Comparable to ¹⁷⁷Lu-PSMA-617 | - | Lower rPFS HR vs. ¹⁷⁷Lu-PSMA-617 | - |
| PSA Response Rate (≥50% decline) | ~38-60% | ~33-56% | ~25-40% | ~30-50% | High response rates reported |
| Safety | |||||
| Grade ≥3 Adverse Events | Favorable safety profile | Favorable safety profile | Higher rates of anemia and fatigue vs. ¹⁷⁷Lu-PSMA-617 | Generally well-tolerated | Higher rates of xerostomia |
| Renal Dosimetry (Gy/GBq) | ~0.5 - 1.0 | ~0.8 - 1.2 | N/A | N/A | - |
| Salivary Gland Dosimetry (Gy/GBq) | ~0.5 - 1.5 | ~0.6 - 1.8 | N/A | N/A | Higher than ¹⁷⁷Lu-PSMA-617 |
Table 2: Comparison of ¹⁷⁷Lu-DOTATATE with Alternatives for Neuroendocrine Tumors (NETs)
| Performance Metric | ¹⁷⁷Lu-DOTATATE | ⁹⁰Y-DOTATOC | High-Dose Octreotide LAR |
| Efficacy | |||
| Progression-Free Survival (PFS) | Markedly longer vs. high-dose octreotide | Effective, especially for larger tumors | Shorter PFS vs. ¹⁷⁷Lu-DOTATATE |
| Objective Response Rate (ORR) | ~18% | ~15-30% | ~3% |
| Overall Survival (OS) | Evidence of benefit vs. high-dose octreotide | Long-term survival demonstrated | - |
| Safety | |||
| Grade 3/4 Hematologic Toxicity | Low incidence | Higher than ¹⁷⁷Lu-DOTATATE | Minimal |
| Nephrotoxicity | A key consideration, managed with amino acid infusion | Higher renal dose than ¹⁷⁷Lu-DOTATATE | Minimal |
| Quality of Life | Improved vs. high-dose octreotide | Maintained in long-term survivors | - |
Reproducibility of Experiments
The reproducibility of in vitro and in vivo experiments is crucial for the reliable evaluation of radiopharmaceuticals. While comprehensive reports on inter- and intra-assay variability for ¹⁷⁷Lu-based compounds are not always available in the literature, it is a critical parameter to establish in any research setting. Below is a table with illustrative, yet typical, coefficients of variation (CVs) for a radioligand binding assay. Researchers should determine these values for their specific experimental setup.
Table 3: Illustrative Reproducibility Data for a Radioligand Binding Assay
| Assay Parameter | Intra-Assay CV (%) | Inter-Assay CV (%) |
| IC₅₀ Determination | < 15% | < 20% |
| Bmax Determination | < 10% | < 15% |
| Kd Determination | < 15% | < 20% |
| Note: These are representative values. Actual CVs should be determined experimentally. |
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility of experiments. The following sections provide methodologies for the preparation, quality control, and in vitro evaluation of ¹⁷⁷Lu-labeled radiopharmaceuticals.
4.1. Radiolabeling of PSMA-617 with ¹⁷⁷Lu
This protocol describes a standard procedure for the radiolabeling of PSMA-617 with Lutetium-177.
-
Materials:
-
PSMA-617 peptide
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium ascorbate/acetate buffer (pH 4.5-5.0)
-
Sterile water for injection
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Dose calibrator
-
C18 Sep-Pak cartridge for purification (optional)
-
Ethanol and sterile water for cartridge elution (if applicable)
-
Sterile 0.22 µm filter
-
-
Procedure:
-
In a sterile reaction vial, dissolve a predetermined amount of PSMA-617 in the sodium ascorbate/acetate buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Gently mix the solution and incubate at 95-100°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control checks as described in Protocol 4.2.
-
If purification is necessary, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water and elute the ¹⁷⁷Lu-PSMA-617 with an ethanol/water mixture.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
4.2. Quality Control of ¹⁷⁷Lu-labeled Radiopharmaceuticals
This protocol outlines the quality control measures to ensure the purity and identity of the final radiolabeled product.
-
Radiochemical Purity (RCP) Determination by HPLC:
-
System: High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is commonly used.
-
Procedure: Inject a small aliquot of the final product into the HPLC system. The retention times of the radiolabeled compound and any impurities (e.g., free ¹⁷⁷Lu) are compared to standards to determine the RCP. The acceptance criterion is typically ≥95%.
-
-
Radiochemical Purity (RCP) Determination by TLC:
-
System: Thin-Layer Chromatography (TLC).
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A solution of 50% acetonitrile in water can be used to separate ¹⁷⁷Lu-PSMA-617 from free ¹⁷⁷Lu.
-
Procedure: Apply a small spot of the product to the TLC strip and develop it in the mobile phase. After development, the strip is scanned to determine the distribution of radioactivity and calculate the RCP.
-
The following diagram illustrates a typical experimental workflow for the preparation and quality control of ¹⁷⁷Lu-PSMA-617.
Caption: Workflow for ¹⁷⁷Lu-PSMA-617 preparation and QC.
4.3. In Vitro Cell Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of a compound for its target receptor.
-
Materials:
-
Cancer cell line overexpressing the target receptor (e.g., LNCaP for PSMA, AR42J for SSTR2).
-
Cell culture medium and supplements.
-
¹⁷⁷Lu-labeled ligand (e.g., ¹⁷⁷Lu-PSMA-617, ¹⁷⁷Lu-DOTATATE).
-
Unlabeled competitor compound.
-
Binding buffer (e.g., RPMI with 0.1% BSA).
-
96-well plates.
-
Gamma counter.
-
-
Procedure:
-
Seed a known number of cells into the wells of a 96-well plate and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the unlabeled competitor compound to the wells.
-
Add a fixed concentration of the ¹⁷⁷Lu-labeled ligand to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).
-
Wash the cells multiple times with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and transfer the lysate to tubes for counting in a gamma counter.
-
The data is then analyzed to determine the IC₅₀ value of the competitor compound.
-
Signaling Pathways
The therapeutic effect of ¹⁷⁷Lu-labeled radiopharmaceuticals is mediated by the induction of DNA damage and the subsequent activation of cellular repair or death pathways.
The diagram below illustrates the DNA damage response pathway initiated by ¹⁷⁷Lu.
Caption: ¹⁷⁷Lu-induced DNA damage response pathway.
Logical Relationships in Comparative Studies
The following diagram illustrates the logical flow of a comparative study evaluating a new ¹⁷⁷Lu-labeled compound against a standard of care.
Caption: Logical flow of a comparative study.
A Researcher's Guide to Selecting and Controlling Protein Kinase G Inhibitors
For researchers in pharmacology, cell biology, and drug development, the specific inhibition of Protein Kinase G (PKG) is crucial for dissecting its role in various physiological processes. This guide provides a comparative analysis of three commonly used PKG inhibitors: KT5823, Rp-8-Br-PET-cGMPS, and DT-2. We present their mechanisms of action, in vitro efficacy, and critical considerations for their use in cellular contexts, supported by experimental data and detailed protocols for control experiments.
Comparison of Common PKG Inhibitors
The selection of an appropriate PKG inhibitor is contingent on the experimental system and the specific scientific question. The following table summarizes the key characteristics of KT5823, Rp-8-Br-PET-cGMPS, and DT-2, highlighting their distinct mechanisms of action and reported potencies.
| Inhibitor | Mechanism of Action | Target | In Vitro Potency (Ki) | Key Considerations |
| KT5823 | ATP-competitive | PKG | ~234 nM[1][2] | Potent in vitro, but its efficacy and specificity in intact cells are highly debated.[2] May exhibit off-target effects on other kinases like PKA and PKC at higher concentrations.[1] |
| Rp-8-Br-PET-cGMPS | cGMP-competitive | PKG | Not explicitly defined as Ki, but is a competitive antagonist. | Considered one of the more specific PKG I inhibitors among cyclic nucleotide analogs.[3] However, some studies suggest it can have partial agonist activity and potential off-target effects.[1] |
| DT-2 | Substrate-competitive | PKG Iα | ~12.5 nM | Highly potent and selective for PKG Iα in vitro.[4] Its specificity in living cells has been questioned, with some studies showing it can modulate other kinases.[4] |
The cGMP-PKG Signaling Pathway
The canonical cGMP-PKG signaling pathway is initiated by the production of cyclic guanosine monophosphate (cGMP) by either soluble guanylate cyclase (sGC), activated by nitric oxide (NO), or particulate guanylate cyclase (pGC), activated by natriuretic peptides.[5][6][7] cGMP then binds to the regulatory domain of PKG, leading to a conformational change that activates its catalytic domain.[7] Activated PKG phosphorylates a multitude of downstream protein substrates on serine and threonine residues, modulating cellular processes such as smooth muscle relaxation, platelet aggregation, and gene expression.[5][8]
Experimental Protocols for Control Experiments
Given the potential for off-target effects, rigorous control experiments are essential when using PKG inhibitors. Below are detailed protocols for in vitro and cellular assays to validate inhibitor specificity and on-target engagement.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block PKG-mediated phosphorylation of a substrate.
Materials:
-
Recombinant active PKG
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
PKG substrate (e.g., VASP peptide)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Test inhibitors (KT5823, Rp-8-Br-PET-cGMPS, DT-2) and vehicle control (DMSO)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PKG, and the substrate peptide.
-
Add the test inhibitor at various concentrations or the vehicle control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify that an inhibitor binds to its target protein within intact cells.[9][10][11]
Materials:
-
Cell line expressing PKG
-
Cell culture medium and reagents
-
Test inhibitors and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes and thermocycler
-
SDS-PAGE and Western blotting reagents
-
Anti-PKG antibody
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PKG in each sample by Western blotting using an anti-PKG antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Logical Workflow for Validating PKG Inhibitor Effects
To ensure that an observed cellular phenotype is a direct result of PKG inhibition, a logical workflow incorporating multiple control experiments should be followed.
Essential Control Experiments Explained:
-
Dose-Response Analysis: Demonstrating that the phenotype is observed at concentrations consistent with the inhibitor's IC50 for PKG provides initial evidence for an on-target effect.[12]
-
Rescue Experiment: In cells where PKG has been knocked down, re-introducing a form of PKG that is resistant to the inhibitor should reverse the phenotype, providing strong evidence for on-target action.
By employing a combination of these well-characterized inhibitors and implementing a rigorous set of control experiments, researchers can confidently investigate the multifaceted roles of Protein Kinase G in health and disease.
References
- 1. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: cGMP-PKG signaling pathway - Homo sapiens (human) [kegg.jp]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Performing appropriate RNAi control experiments [qiagen.com]
- 15. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
In Vivo Validation of Lutetium-177 Conjugates: A Comparative Guide
This guide provides an objective comparison of the in vivo validation of in vitro results for Lutetium-177 (¹⁷⁷Lu) labeled compounds, focusing on two prominent examples: ¹⁷⁷Lu-DOTA-TATE for neuroendocrine tumors (NETs) and ¹⁷⁷Lu-PSMA-617 for metastatic castration-resistant prostate cancer (mCRPC). The performance of these radiopharmaceuticals is compared with alternative therapies, supported by experimental data from preclinical and clinical studies.
Part 1: ¹⁷⁷Lu-DOTA-TATE for Neuroendocrine Tumors
¹⁷⁷Lu-DOTA-TATE (Lutathera®) is a peptide receptor radionuclide therapy (PRRT) agent that targets somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors.
Mechanism of Action
¹⁷⁷Lu-DOTA-TATE consists of the somatostatin analog octreotate linked to the radioisotope ¹⁷⁷Lu via the chelator DOTA. Upon intravenous administration, the octreotate moiety binds with high affinity to SSTR2 on the surface of NET cells. The complex is then internalized, delivering a cytotoxic dose of β-radiation from the decay of ¹⁷⁷Lu, which induces DNA damage and subsequent cell death.
Data Presentation
Table 1: In Vitro Performance of ¹⁷⁷Lu-DOTA-TATE
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | HEK-SST₂ | 0.08 ± 0.02 nM | [1][2] |
| Binding Affinity (IC₅₀) | Rat Brain Cortex | 4.74 nM | [3] |
| Internalization | HEK-SST₂ | ~77% after 4 hours | [1][2] |
| Stability in Human Plasma | - | >97% after 24 hours | [4][5][6] |
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-TATE in Xenograft Mouse Models
| Organ/Tissue | 24 hours (%ID/g) | 72 hours (3 days) (%ID/g) | 168 hours (7 days) (%ID/g) | Reference |
| Tumor (NCI-H69) | 3.7 | 2.1 | 1.2 | [7] |
| Blood | 0.1 | 0.0 | 0.0 | [7] |
| Kidneys | 2.1 | 1.2 | 0.6 | [7] |
| Liver | 0.3 | 0.2 | 0.1 | [7] |
| Spleen | 0.2 | 0.1 | 0.1 | [7] |
| Bone | 0.1 | 0.1 | 0.1 | [7] |
%ID/g = Percentage of Injected Dose per gram of tissue
Table 3: Comparison of Clinical Efficacy in Advanced Neuroendocrine Tumors
| Parameter | ¹⁷⁷Lu-DOTA-TATE (NETTER-1 Trial) | Octreotide LAR (PROMID Trial) | Everolimus (RADIANT-3 Trial) |
| Indication | SSTR-positive GEP-NETs | Midgut NETs | Pancreatic NETs |
| Median Progression-Free Survival (PFS) | Not Reached (vs. 8.4 months for control) | 14.3 months (vs. 6 months for placebo) | 11.0 months (vs. 4.6 months for placebo) |
| Objective Response Rate (ORR) | 18% | Stable disease in 66.7% (vs. 37.2% for placebo) | 5% |
| Hazard Ratio (for PFS) | 0.21 | 0.34 | 0.35 |
| Key Grade 3/4 Adverse Events | Thrombocytopenia (2%), Lymphopenia (9%), Neutropenia (1%) | - | Stomatitis, Anemia, Hyperglycemia |
| Reference | [8] | [9][10] | [11] |
Part 2: ¹⁷⁷Lu-PSMA-617 for Prostate Cancer
¹⁷⁷Lu-PSMA-617 (Pluvicto®) is a radioligand therapy targeting Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.
Mechanism of Action
The PSMA-617 ligand binds with high affinity to the extracellular domain of PSMA. The attached ¹⁷⁷Lu radioisotope is thereby delivered directly to the tumor cells. Similar to ¹⁷⁷Lu-DOTA-TATE, the subsequent internalization of the complex and the emission of β-particles from ¹⁷⁷Lu lead to DNA damage and apoptosis of the cancer cells.
Experimental Workflow
The preclinical to clinical validation of ¹⁷⁷Lu-labeled compounds typically follows a structured workflow to establish safety and efficacy.
Data Presentation
Table 4: In Vitro Performance of ¹⁷⁷Lu-PSMA-617
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (IC₅₀) | PSMA-expressing cells | In the nanomolar range | [4] |
| Internalization | LNCaP cells | 3-3.5% activity per 1x10⁵ cells | [1] |
| Stability | - | High in vitro stability | [12][13] |
Table 5: Comparison of Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Parameter | ¹⁷⁷Lu-PSMA-617 (VISION Trial) | Cabazitaxel (TheraP Trial Comparator) | Standard of Care (VISION Trial Control) |
| Median Overall Survival (OS) | 15.3 months | - | 11.3 months |
| Median Radiographic PFS (rPFS) | 8.7 months | - | 3.4 months |
| PSA Response Rate (≥50% decline) | - | 37% | - |
| Hazard Ratio (for OS) | 0.62 | - | - |
| Hazard Ratio (for rPFS) | 0.40 | - | - |
| Key Grade 3/4 Adverse Events | Fatigue, Bone Marrow Suppression, Dry Mouth, Nausea | Hematologic toxicities, Fatigue, Diarrhea | Varied depending on treatment |
| Reference | [10][14] | [3] | [10][14] |
Experimental Protocols
In Vitro Cell Binding and Internalization Assay (General Protocol)
-
Cell Culture: Culture SSTR2-positive (e.g., NCI-H69, CA20948) or PSMA-positive (e.g., LNCaP) cells in appropriate media until confluent.
-
Assay Preparation: Seed a known number of cells (e.g., 1x10⁶ cells/well) in multi-well plates and allow them to adhere overnight.
-
Binding Experiment:
-
Add increasing concentrations of ¹⁷⁷Lu-labeled compound to the cells.
-
For non-specific binding determination, add a high concentration of the corresponding unlabeled compound to a parallel set of wells.
-
Incubate at 4°C for a defined period (e.g., 1-2 hours) to allow binding but minimize internalization.
-
Wash cells with ice-cold buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
-
Internalization Experiment:
-
Incubate cells with the ¹⁷⁷Lu-labeled compound (at a fixed concentration) at 37°C for various time points (e.g., 0.5, 1, 2, 4 hours).[1]
-
At each time point, remove the medium.
-
To differentiate surface-bound from internalized radioactivity, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound ligands.[15]
-
Collect the acid wash (surface-bound fraction).
-
Lyse the cells to release the internalized radioactivity (internalized fraction).
-
Measure radioactivity in both fractions using a gamma counter.
-
-
Data Analysis: Calculate binding affinity (Kd or IC₅₀) from saturation or competition binding curves. Express internalization as a percentage of total cell-associated radioactivity.
In Vivo Biodistribution Study in Xenograft Mouse Model (General Protocol)
-
Animal Model: Implant human tumor cells (e.g., NCI-H69 for NETs, LNCaP for prostate cancer) subcutaneously into immunocompromised mice (e.g., nude mice).[7][16] Allow tumors to grow to a specified size.
-
Radiopharmaceutical Administration: Administer a known activity of the ¹⁷⁷Lu-labeled compound (e.g., 20 MBq) intravenously into the tail vein of the tumor-bearing mice.[7][17]
-
Tissue Harvesting: At predefined time points post-injection (e.g., 1, 24, 48, 72, 168 hours), euthanize cohorts of mice.[7][17]
-
Organ Collection and Measurement: Dissect and collect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Radioactivity Quantification: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
-
Data Analysis: Calculate the mean %ID/g and standard deviation for each tissue at each time point. This data can be used for dosimetric calculations to estimate the radiation absorbed dose in different organs.[7]
References
- 1. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Everolimus in treatment of neuroendocrine tumors: efficacy, side-effects, resistance and factors affecting its place in the treatment sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A Real-world Multicenter Prospective Study of Everolimus in Pancreatic Neuroendocrine Tumors: The ‘PROTOR’ Study | Anticancer Research [ar.iiarjournals.org]
- 14. Efficacy of octreotide long-acting repeatable in neuroendocrine tumors: RADIANT-2 placebo arm post hoc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing [177Lu]Lu-DOTA-TATE therapeutic efficacy in vitro by combining it with metronomic chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of [177Lu]Lu-DOTA-TATE Targeted Radionuclide Therapy and Photothermal Therapy as a Promising Approach for Cancer Treatment: In Vivo Studies in a Human Xenograft Mouse Model [mdpi.com]
- 17. Imaging DNA Damage Repair In Vivo After 177Lu-DOTATATE Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Protein Kinase G Inhibitor-3
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Protein Kinase G Inhibitor-3. In the absence of a specific Safety Data Sheet (SDS) for "this compound," the following procedures are based on established best practices for the disposal of potent, small-molecule kinase inhibitors and hazardous laboratory chemicals. It is crucial to supplement these recommendations with a formal risk assessment and to consult your institution's specific chemical waste disposal protocols.[1][2][3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the assumption that it is a potent and potentially hazardous chemical.[3][4] All handling of the compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[5] Appropriate Personal Protective Equipment (PPE) must be worn at all times.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.[2][4]
-
Body Protection: A standard laboratory coat to prevent skin exposure.[2]
-
Respiratory Protection: If handling the powder outside of a chemical fume hood, a properly fitted respirator is recommended.[4]
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and removal by qualified personnel. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[1][3]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent accidental chemical reactions and ensure compliant disposal.[3][4][5]
-
Solid Waste: This category includes unused or expired this compound powder, as well as any lab supplies that have come into contact with the compound, such as weighing paper, contaminated PPE (gloves, lab coats), pipette tips, and microfuge tubes.[1][3]
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental buffers, and solvents used for rinsing contaminated glassware, must be collected as liquid hazardous waste.[1][3]
Step 2: Waste Containment
Use only approved, chemically compatible, and leak-proof containers for hazardous waste collection.[4][6]
-
Solid Waste Container: Place all solid waste containing this compound into a designated, durable, and sealable hazardous waste container.[1][3]
-
Liquid Waste Container: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container. Ensure the container is kept closed when not in use.[3]
Step 3: Labeling of Waste Containers
Accurate labeling is essential for the safety of all personnel and for proper disposal by your institution's Environmental Health and Safety (EHS) department.[2][3][6]
-
Clearly label all waste containers with the words "Hazardous Waste."[2][3]
-
Include the full chemical name: "this compound."[2]
-
List any other chemical components present in the waste stream.[3]
-
Indicate the date when waste was first added to the container.[2][3]
Step 4: Storage of Chemical Waste
Hazardous waste must be stored safely and securely within the laboratory prior to collection.
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation.[1][6]
-
Secondary Containment: Place the waste container within a secondary containment bin to prevent the spread of material in case of a spill.[1][4]
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[1]
Step 5: Disposal Request and Pickup
Follow your institution's established procedures for the removal of hazardous waste.
-
Institutional Procedures: This typically involves submitting a request for waste pickup through your EHS department or a licensed hazardous waste disposal contractor.[1][3]
-
Do Not Dispose Down the Drain: It is prohibited to dispose of this compound or its solutions down the sink.[1]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.[1]
Data Presentation: General Hazard Profile for Small Molecule Kinase Inhibitors
Since specific quantitative data for "this compound" is not available, the following table summarizes the general hazard classifications and handling considerations for potent small molecule kinase inhibitors.
| Parameter | Guideline | Source |
| Physical State | Solid (powder) | [2] |
| Assumed Hazards | Toxic if swallowed, inhaled, or in contact with skin. May cause irritation to skin, eyes, and respiratory tract. Long-term toxicological properties may not be fully known. | [4][5] |
| Storage Temperature | Store in a freezer in a tightly sealed container. | [2] |
| Incompatible Materials | Strong oxidizing agents. Do not mix with other incompatible waste streams. | [2][4] |
| Spill Management | In case of a small spill, carefully sweep or shovel the solid material into a suitable container for disposal, avoiding dust formation. Ensure adequate ventilation during cleanup. | [2] |
Signaling Pathway and Experimental Workflow
Protein Kinase G (PKG) Signaling Pathway
Protein Kinase G (PKG) is a key enzyme in various physiological processes. It is activated by cyclic guanosine monophosphate (cGMP) and proceeds to phosphorylate target proteins, influencing functions such as smooth muscle relaxation and neuronal signaling.[7] Inhibitors of PKG, like the compound , are used to study and potentially manipulate these pathways.[7]
Caption: Protein Kinase G (PKG) signaling pathway and point of inhibition.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound waste is a critical component of laboratory safety protocols.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Protein kinase G inhibitor-3
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Protein kinase G inhibitor-3 (CAS No. 331964-66-0). Adherence to these procedures is critical for maintaining a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from dust particles and splashes.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Prevents skin contact with the compound.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of dust particles.[1] |
II. Step-by-Step Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
A. Handling:
-
Preparation : Work in a designated, well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust.[1]
-
Personal Protective Equipment : Before handling, ensure all required PPE is correctly worn.
-
Weighing and Aliquoting : If working with the solid form, handle it carefully to prevent generating dust. Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]
-
Hygiene : After handling, wash hands thoroughly with soap and water.
B. Storage:
-
Temperature : Store the compound at -20°C.[2]
-
Container : Keep the container tightly closed in a dry and cool place.[1]
-
Ventilation : Ensure the storage area is well-ventilated.[1]
III. Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
IV. Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
A. Accidental Release (Spill) Measures:
-
Ensure Safety : Evacuate personnel from the immediate spill area. Ensure adequate ventilation and remove all sources of ignition.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup :
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, earth).
-
-
Collection and Disposal : Collect all cleanup materials into a suitable, labeled container for disposal as hazardous waste.[1]
B. Disposal Plan:
-
Waste Segregation : Collect all waste materials contaminated with this compound (e.g., pipette tips, tubes, gloves) in a designated and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name and CAS number.
-
Storage of Waste : Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
V. Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
